Product packaging for 4-Fluorobenzonitrile-d4(Cat. No.:)

4-Fluorobenzonitrile-d4

Cat. No.: B583211
M. Wt: 125.14 g/mol
InChI Key: AEKVBBNGWBBYLL-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluorobenzonitrile-d4 is a deuterium-labeled analog of 4-fluorobenzonitrile (CAS 1194-02-1) , where four hydrogen atoms are replaced with deuterium at specific molecular positions. This stable isotopologue is primarily valued as an internal standard in quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise measurement of the native compound in complex biological and chemical matrices. Its application ensures accurate pharmacokinetic studies, metabolic profiling, and analytical method validation by compensating for variations during sample preparation and instrumentation. The presence of the fluorine substituent and nitrile group on the benzene ring defines its core electronic properties and influences its mechanism of action, primarily involving its use as a non-reactive tracer. This compound is essential in pharmaceutical research, material science, and chemical synthesis for tracking reaction pathways and quantifying analytes with high specificity and sensitivity. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN B583211 4-Fluorobenzonitrile-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluorobenzonitrile-d4 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 4-Fluorobenzonitrile-d4. This deuterated analog of 4-fluorobenzonitrile (B33359) is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

This compound is a deuterated form of 4-fluorobenzonitrile where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature for analytical purposes without significantly altering the chemical reactivity of the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1080497-29-5[1][2]
Molecular Formula C₇D₄FN[1][3]
Molecular Weight 125.14 g/mol [1][3]
Appearance Off-White Low Melting Solid[3][4]
Isotopic Enrichment ≥98 atom % D[5]
Boiling Point 189.6 ± 13.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
Flash Point 65.6 ± 0.0 °C[6]
Solubility Soluble in DMSO[3]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, beginning with a deuterated precursor. A common and effective method involves the fluorination of a deuterated chlorobenzonitrile intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Chlorobenzonitrile-d4 (B571772)

The synthesis of the deuterated intermediate, 4-chlorobenzonitrile-d4, can be adapted from established protocols for the non-deuterated analog. One viable route starts from the commercially available 4-Chlorobenzaldehyde-2,3,5,6-d4.

  • Reaction: Conversion of 4-chlorobenzaldehyde-d4 to 4-chlorobenzonitrile-d4.

  • Reagents: 4-chlorobenzaldehyde-d4, hydroxylamine (B1172632) hydrochloride, and a suitable dehydrating agent in a solvent like formic acid.

  • Procedure (adapted from a similar synthesis):

    • To a solution of 4-chlorobenzaldehyde-d4 in formic acid, add hydroxylamine hydrochloride.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 4-chlorobenzonitrile-d4.

Step 2: Fluorination of 4-Chlorobenzonitrile-d4

The final step is a halogen exchange reaction where the chlorine atom is replaced by fluorine.

  • Reaction: Halogen exchange fluorination.

  • Reagents: 4-chlorobenzonitrile-d4, a fluoride (B91410) source (e.g., spray-dried potassium fluoride), and a high-boiling aprotic polar solvent (e.g., sulfolane (B150427) or N,N-dimethylformamide). A phase-transfer catalyst can be used to enhance the reaction rate.

  • Procedure (adapted from a similar synthesis):

    • In a reaction vessel equipped with a condenser and a stirrer, combine 4-chlorobenzonitrile-d4 and anhydrous potassium fluoride in the chosen solvent.

    • Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours. Monitor the reaction progress by GC.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The crude product is then isolated from the filtrate by extraction and purified.

Experimental Protocol: Purification

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

  • Method: Column chromatography or distillation.

  • Column Chromatography Procedure:

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Load the solution onto the column and elute with an appropriate solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the pure fractions.

    • Evaporate the solvent to obtain the purified product.

  • Distillation Procedure:

    • Set up a vacuum distillation apparatus.

    • Heat the crude product under reduced pressure.

    • Collect the fraction that distills at the expected boiling point of this compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the deuteration pattern and the overall structure of the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the high level of deuteration. Residual proton signals, if any, would appear as complex multiplets due to coupling with both ¹⁹F and ¹³C.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbon. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will show a singlet for the fluorine atom, which may be slightly broadened due to coupling with adjacent deuterium atoms.

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)Notes
¹H Minimal signals in the aromatic regionConfirms deuteration.
¹³C ~100-165 (aromatic), ~118 (nitrile)C-D coupling will be observed.
¹⁹F ~ -105 to -115Referenced to an appropriate standard.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Expected Absorptions:

    • The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretches.

    • A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹.

    • The C-F stretching vibration will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹.

    • Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C-D Stretch (Aromatic)~2200-2300
C≡N Stretch~2230
C-F Stretch~1200-1300
Aromatic C=C Stretch~1400-1600
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.

  • MS Conditions: Electron ionization (EI) is a common method. The mass spectrometer will be scanned over a relevant mass range.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 125. The fragmentation pattern will be influenced by the stable aromatic ring and the nitrile and fluoro substituents. Loss of DCN (m/z 28) or F (m/z 19) could be potential fragmentation pathways.

Applications in Drug Development and Research

Deuterated compounds like this compound are primarily used in:

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The deuterium label allows for the differentiation of the administered drug from its metabolites and endogenous compounds.

  • Metabolic Stability Assays: By replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be slowed down (the kinetic isotope effect). This can be used to improve the metabolic stability and half-life of a drug.

  • Internal Standards: Due to its similar chemical properties to the non-deuterated analog but distinct mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry.

Signaling Pathway Visualization

4-Fluorobenzonitrile is a versatile building block used in the synthesis of various kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway. The following diagram illustrates a simplified, generic RTK signaling pathway that could be targeted by a drug candidate synthesized using a 4-fluorobenzonitrile derivative.

RTK_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds to RTK->RTK Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates Inhibitor Kinase Inhibitor (derived from 4-Fluorobenzonitrile) Inhibitor->RTK Inhibits

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

This guide provides foundational knowledge for the effective use of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

An In-Depth Technical Guide to 4-Fluorobenzonitrile-d4 (CAS: 1080497-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluorobenzonitrile-d4 is a stable, non-radioactive, isotopically labeled compound.[1] The replacement of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring provides a valuable tool for various research applications, primarily as an internal standard in quantitative analysis and as a tracer in metabolic studies.[2][3] The presence of deuterium atoms imparts a higher mass, which is easily distinguishable by mass spectrometry, and can also influence the rate of metabolic processes due to the kinetic isotope effect.[4][5] The parent compound, 4-fluorobenzonitrile, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[6][7][8]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. Spectroscopic data for the non-deuterated analogue, 4-fluorobenzonitrile, is provided for comparative purposes.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1080497-29-5[1]
Molecular Formula C₇D₄FN[1]
Molecular Weight 125.14 g/mol [1]
IUPAC Name 2,3,5,6-tetradeuterio-4-fluorobenzonitrile[9]
Synonyms 4-Fluoro-benzonitrile-2,3,5,6-d4[2]
Appearance Off-white low-melting solid[2]
Solubility Soluble in DMSO[10]
Storage 2-8°C[10]
Spectroscopic Data (Non-Deuterated Analogue: 4-Fluorobenzonitrile)

2.2.1. 1H NMR Data (Reference: 4-Fluorobenzonitrile)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.68ddJ = 9.1, 5.12H, Ar-H
7.19tJ = 8.22H, Ar-H

2.2.2. 13C NMR Data (Reference: 4-Fluorobenzonitrile)

Chemical Shift (ppm)
165.2 (d, J=254 Hz)
134.5 (d, J=9 Hz)
118.0
116.5 (d, J=22 Hz)
108.5 (d, J=4 Hz)

2.2.3. IR Spectral Data (Reference: 4-Fluorobenzonitrile)

Wavenumber (cm-1)Assignment
2230C≡N stretch
1605, 1508C=C aromatic stretch
1235C-F stretch
835C-H out-of-plane bend

2.2.4. Mass Spectrometry Data (Reference: 4-Fluorobenzonitrile)

m/zInterpretation
121[M]+
94[M-HCN]+

For this compound, the molecular ion peak in the mass spectrum is expected at m/z 125. The 1H NMR spectrum would show a significant reduction or absence of signals in the aromatic region, while the 13C NMR would exhibit splitting patterns due to C-D coupling.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 4-Fluorobenzonitrile-d4, a deuterated analog of 4-Fluorobenzonitrile. The introduction of deuterium (B1214612) atoms into molecules is a critical tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and potential improvements in pharmacokinetic profiles. This document outlines a robust two-step synthetic pathway starting from commercially available aniline-d5 (B30001), proceeding through a Sandmeyer-type cyanation followed by a Balz-Schiemann fluorination. Detailed experimental considerations, purification techniques, and analytical characterization methods are presented to guide researchers in the successful preparation of this isotopically labeled compound.

Synthetic Strategy

The synthesis of this compound can be strategically approached by first introducing the cyano group onto a deuterated aromatic ring, followed by the introduction of the fluorine atom. A common and effective method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aromatic amine. Subsequently, the Balz-Schiemann reaction provides a reliable method for the introduction of fluorine.

The proposed synthetic pathway commences with aniline-d5, a readily available starting material, and proceeds as follows:

  • Diazotization of Aniline-d5 and Sandmeyer Cyanation: Aniline-d5 is converted to its corresponding diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield 4-Cyanobenzonitrile-d4.

  • Balz-Schiemann Reaction: The intermediate, 4-aminobenzonitrile-d4 (which can be obtained from the reduction of a nitrated precursor), is diazotized and subsequently treated with fluoroboric acid to yield the final product, this compound. A more direct approach, though potentially lower yielding, might involve the direct conversion of the 4-cyanobenzenediazonium-d4 salt. For a more reliable synthesis, a two-step approach starting from a deuterated aniline (B41778) is recommended.

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow Aniline_d5 Aniline-d5 Diazonium_salt Benzenediazonium-d5 chloride Aniline_d5->Diazonium_salt NaNO2, HCl 0-5 °C Cyanobenzonitrile_d4 4-Cyanobenzonitrile-d4 Diazonium_salt->Cyanobenzonitrile_d4 CuCN Amino_intermediate 4-Aminobenzonitrile-d4 Cyanobenzonitrile_d4->Amino_intermediate Reduction Diazonium_intermediate 4-Cyanobenzenediazonium-d4 tetrafluoroborate (B81430) Amino_intermediate->Diazonium_intermediate 1. NaNO2, HBF4 2. Heat Final_Product This compound Diazonium_intermediate->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Cyanobenzonitrile-d4 (via Sandmeyer Reaction)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline-d598.1610.0 g0.102
Sodium Nitrite (B80452) (NaNO₂)69.007.4 g0.107
Hydrochloric Acid (conc.)36.4625 mL~0.3
Copper(I) Cyanide (CuCN)89.5610.0 g0.112
Sodium Cyanide (NaCN)49.015.5 g0.112
Water18.02As needed-
Toluene92.14As needed-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve aniline-d5 in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will occur.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.

  • Cool the mixture to room temperature and extract the product with toluene.

  • Wash the organic layer with dilute sodium hydroxide (B78521) solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-Cyanobenzonitrile-d4.

Synthesis of this compound (via Balz-Schiemann Reaction)

General Procedure Outline:

  • Diazotization of 4-aminobenzonitrile-d4 with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures (0-5 °C).

  • Isolation of the resulting diazonium tetrafluoroborate salt.

  • Thermal decomposition of the isolated salt, which yields this compound, nitrogen gas, and boron trifluoride.

Purification

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts, and residual solvents. A combination of the following techniques is recommended.

Purification MethodPrincipleApplication
Distillation Separation based on differences in boiling points.Effective for removing non-volatile impurities and byproducts with significantly different boiling points from the desired product.
Recrystallization Separation based on differences in solubility at different temperatures.Suitable for obtaining high-purity crystalline solids. The choice of solvent is critical.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Useful for separating compounds with similar boiling points and for removing trace impurities.

A general workflow for the purification and analysis is presented below:

Purification_Workflow Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Initial Cleanup Recrystallization Recrystallization Distillation->Recrystallization Further Purification Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Purity & Structural Confirmation (NMR, MS) Pure_Product->Analysis

Caption: General purification and analysis workflow.

Analytical Characterization

Confirmation of the structure and determination of the isotopic purity of the synthesized this compound are essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a significant reduction or absence of signals in the aromatic region, confirming the high level of deuteration.

    • ¹³C NMR will provide information about the carbon skeleton.

    • ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

    • ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei and confirm their positions on the aromatic ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which will be higher than that of the non-deuterated analog due to the presence of four deuterium atoms.

    • The isotopic distribution pattern in the mass spectrum will provide a quantitative measure of the isotopic enrichment.

Expected Analytical Data:

TechniqueExpected Observations for this compound
¹H NMR Absence or significant attenuation of aromatic proton signals.
¹³C NMR Characteristic signals for the aromatic carbons and the nitrile carbon.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with any residual protons.
²H NMR Signals corresponding to the deuterium atoms on the aromatic ring.
HRMS Molecular ion peak corresponding to the exact mass of C₇D₄FN.

This technical guide provides a foundational framework for the synthesis and purification of this compound. Researchers should exercise appropriate safety precautions when handling all chemicals, particularly cyanides and diazonium salts, which are toxic and potentially explosive. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

4-Fluorobenzonitrile-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-d4, a deuterated analog of 4-Fluorobenzonitrile. The inclusion of deuterium (B1214612) atoms makes it an invaluable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard in quantitative analysis.

Core Physicochemical and Isotopic Data

This compound is synthetically derived from 4-Fluorobenzonitrile, with four hydrogen atoms on the benzene (B151609) ring replaced by deuterium. This isotopic labeling provides a distinct mass shift, crucial for its application in mass spectrometry-based assays, without significantly altering its chemical properties.

PropertyValueCitations
Molecular Formula C₇D₄FN[1][2]
Molecular Weight 125.14 g/mol [1][2][3][4]
Exact Mass 125.0579 amu[3]
CAS Number 1080497-29-5[1][2][3]
Appearance Off-White Low Melting Solid[4]
IUPAC Name 2,3,5,6-tetradeuterio-4-fluorobenzonitrile[3]
Synonyms 4-Fluoro-benzonitrile-2,3,5,6-d4, p-Fluorobenzonitrile-d4[2][4]
Solubility Soluble in DMSO
Storage Temperature +4°C[3]

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart, 4-Fluorobenzonitrile, in biological matrices. 4-Fluorobenzonitrile itself is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The use of a deuterated internal standard is critical in drug development for:

  • Pharmacokinetic (PK) Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

  • Bioavailability and Bioequivalence Studies: To compare different drug formulations or routes of administration.

  • Metabolic Profiling: To distinguish the parent compound from its metabolites.

The diagram below illustrates the relationship and application of this compound in a typical drug development workflow.

G cluster_0 Compound Synthesis cluster_1 Quantitative Bioanalysis (LC-MS) A 4-Fluorobenzonitrile (Active Compound Precursor) C Biological Sample (e.g., Plasma, Urine) A->C Dosing in PK Study B This compound (Internal Standard) D Spike with This compound B->D C->D E Sample Preparation (Extraction) D->E F LC-MS/MS Analysis E->F G Quantification of 4-Fluorobenzonitrile F->G

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Experimental Protocols

While specific experimental conditions will vary depending on the analytical instrumentation and the nature of the biological matrix, the following provides a general protocol for the use of this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical method.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C or -80°C in an amber vial to prevent degradation.

  • Working Standard Solution Preparation:

    • On the day of the experiment, dilute the stock solution with the initial mobile phase composition or the extraction solvent to the desired concentration for use as an internal standard.

    • A typical working concentration for an internal standard is in the range of 10-100 ng/mL.

Sample Preparation for LC-MS Analysis
  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) from the study subjects.

  • Spiking with Internal Standard:

    • To a known volume of the biological sample, add a precise volume of the this compound working standard solution. This step is crucial for correcting for variability during sample processing.

  • Extraction:

    • Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix and isolate the analyte and the internal standard.

    • For example, in protein precipitation, add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Reconstitution:

    • Evaporate the supernatant from the extraction step to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase to be used for the LC-MS analysis.

LC-MS/MS Method Development
  • Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good separation of 4-Fluorobenzonitrile from endogenous matrix components and ensures a sharp peak shape.

  • Mass Spectrometry:

    • Optimize the mass spectrometer parameters for both 4-Fluorobenzonitrile and this compound.

    • The precursor ion (Q1) for the deuterated standard will be different from the non-deuterated analyte due to the mass shift from deuterium labeling.

    • Select appropriate product ions (Q3) for both the analyte and the internal standard for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

Signaling Pathways

4-Fluorobenzonitrile and its deuterated form are not known to be directly involved in specific signaling pathways. Their relevance to researchers in drug development lies in their role as precursors or building blocks for the synthesis of pharmacologically active molecules.[1] The final synthesized compounds may be designed to target a wide array of biological pathways implicated in various diseases. The study of these pathways would be specific to the final drug candidate, not 4-Fluorobenzonitrile itself.

The logical relationship for this compound in a research context is primarily its function as a tool for the accurate assessment of the pharmacokinetic properties of its non-deuterated counterpart, which is a precursor in drug synthesis.

G A 4-Fluorobenzonitrile (Chemical Precursor) B Synthesis A->B H Pharmacokinetic Studies of API Precursor A->H Analyte in C Active Pharmaceutical Ingredient (API) B->C D Interaction with Biological Target (e.g., Receptor, Enzyme) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F G This compound (Analytical Tool) G->H Enables

Logical Relationship in Drug Development Context.

References

A Technical Guide to the Spectral Data of 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluorobenzonitrile-d4. Due to the limited availability of direct experimental data for the deuterated species, this document presents a detailed analysis of the spectral data for the non-deuterated analogue, 4-Fluorobenzonitrile, and provides a theoretical framework for the expected spectral characteristics of this compound.

Spectral Data of 4-Fluorobenzonitrile (Non-deuterated)

The following tables summarize the key spectral data for 4-Fluorobenzonitrile, which serves as a crucial reference for understanding the spectra of its deuterated counterpart.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for 4-Fluorobenzonitrile

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.68dddJ(H,H) = 9.1, J(H,F) = 5.12H, H-2, H-6
7.19dddJ(H,H) = 9.1, J(H,F) = 8.22H, H-3, H-5

Note: The assignments are based on the characteristic splitting patterns and coupling constants.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for 4-Fluorobenzonitrile

Chemical Shift (δ) ppmAssignment
164.5 (d, ¹JCF = 253.5 Hz)C-4
134.5 (d, ³JCF = 9.0 Hz)C-2, C-6
118.0C-N
116.5 (d, ²JCF = 22.0 Hz)C-3, C-5
109.0 (d, ⁴JCF = 3.5 Hz)C-1

Note: The assignments are based on the characteristic chemical shifts and C-F coupling constants.

Infrared (IR) Spectral Data

Table 3: Key IR Absorptions for 4-Fluorobenzonitrile

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3040MediumAromatic C-H stretch
2230StrongC≡N stretch
1605, 1508StrongAromatic C=C stretch
1235StrongC-F stretch
840StrongC-H out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectral Fragments for 4-Fluorobenzonitrile

m/zRelative Intensity (%)Assignment
121100[M]⁺ (Molecular Ion)
94~30[M - HCN]⁺

Predicted Spectral Data for this compound

The introduction of four deuterium (B1214612) atoms onto the aromatic ring of 4-Fluorobenzonitrile will induce significant and predictable changes in its spectral data.

Predicted ¹H NMR Spectrum

In the ¹H NMR spectrum of this compound, the aromatic proton signals observed in the non-deuterated compound will be absent. This is because all the hydrogen atoms on the benzene (B151609) ring are replaced by deuterium. Therefore, the spectrum will show no signals in the aromatic region. Residual proton signals from any incomplete deuteration would appear as singlets or complex multiplets with small deuterium couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will be similar to that of the non-deuterated compound, but with some key differences:

  • C-D Coupling: The carbon atoms directly bonded to deuterium (C-2, C-3, C-5, C-6) will exhibit coupling to deuterium, which has a spin I=1. This will result in a splitting of these carbon signals into triplets (1:1:1 ratio).

  • Isotope Shift: The chemical shifts of the deuterated carbons may experience a slight upfield shift (typically 0.1-0.5 ppm) compared to their protonated counterparts.

  • Relaxation Times: The relaxation times of the deuterated carbons will be longer, which may affect the signal intensities in a standard ¹³C NMR experiment.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will show a noticeable shift in the vibrational frequencies associated with the C-H bonds:

  • C-D Stretch: The aromatic C-H stretching vibrations (around 3080-3040 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency, typically in the range of 2250-2300 cm⁻¹. This is due to the heavier mass of deuterium compared to hydrogen.[1]

  • C-D Bending: The C-H out-of-plane bending vibration (around 840 cm⁻¹) will also shift to a lower wavenumber.

  • Other Vibrations: The C≡N and C-F stretching frequencies will be largely unaffected by deuteration of the aromatic ring.

Predicted Mass Spectrum

The most significant change in the mass spectrum of this compound will be the increase in the molecular weight.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 125, which is 4 mass units higher than the non-deuterated compound (m/z 121).[2]

  • Fragmentation Pattern: The fragmentation pattern is expected to be similar, with the primary fragment resulting from the loss of HCN. This would lead to a fragment ion at m/z 98 ([M - HCN]⁺).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds like 4-Fluorobenzonitrile. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

  • EI-MS Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Deuteration & Purity Structure_Elucidation->Confirmation

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Deuterium-Labeled 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of deuterium-labeled 4-fluorobenzonitrile (B33359) (4-Fluorobenzonitrile-d4). This stable isotope-labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies of drug metabolism, pharmacokinetics, and as an internal standard in bioanalytical methods.

Core Properties

Deuterium (B1214612) labeling of 4-fluorobenzonitrile involves the substitution of the four hydrogen atoms on the benzene (B151609) ring with deuterium. This isotopic substitution results in a molecule with a higher molecular weight while maintaining nearly identical chemical properties to its non-labeled counterpart. This subtle yet significant modification makes it an invaluable tracer in various experimental settings.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of both 4-fluorobenzonitrile and its deuterated analog, this compound, is presented below for easy comparison.

Property4-FluorobenzonitrileThis compound
Chemical Formula C₇H₄FNC₇D₄FN
Molecular Weight 121.11 g/mol [4][5]125.14 g/mol [2][3]
CAS Number 1194-02-1[4][5]1080497-29-5[2][3]
Appearance White to off-white solidSolid
Melting Point 33-36 °CNot explicitly available, expected to be similar to the unlabeled compound.
Boiling Point 188 °C at 760 mmHg189.6 ± 13.0 °C at 760 mmHg[3]
Spectral Data

The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectral Data4-FluorobenzonitrileThis compound
¹H-NMR Signals corresponding to aromatic protons are present.[6]Absence of signals in the aromatic region confirms deuteration.
¹³C-NMR Characteristic signals for the fluorinated aromatic ring and the nitrile carbon.[7]Similar chemical shifts to the unlabeled compound, with potential slight isotopic shifts.
¹⁹F-NMR A single resonance characteristic of the fluorine atom's chemical environment.[8]A single resonance, similar to the unlabeled compound.
Mass Spectrum (EI) Molecular ion (M⁺) at m/z 121.[7]Molecular ion (M⁺) at m/z 125, confirming the incorporation of four deuterium atoms.

Synthesis and Isotopic Purity

The synthesis of this compound is typically achieved through hydrogen-deuterium (H/D) exchange on the aromatic ring of 4-fluorobenzonitrile. This can be accomplished using a deuterium source such as deuterium oxide (D₂O) under acidic or basic conditions, or with deuterated acids like D₂SO₄.[9][10][11][12]

The isotopic purity of the final product is a critical parameter and is determined by analytical techniques such as Mass Spectrometry and Quantitative NMR (qNMR).[13]

Experimental Protocols

Synthesis of this compound via H/D Exchange

Objective: To replace the aromatic protons of 4-fluorobenzonitrile with deuterium atoms.

Materials:

  • 4-Fluorobenzonitrile

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a suitable base catalyst

  • Anhydrous organic solvent (e.g., dioxane-d8)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Extraction funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzonitrile in a minimal amount of a suitable anhydrous organic solvent.

  • Add a significant excess of deuterium oxide (D₂O).

  • Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

  • Heat the mixture to reflux with vigorous stirring for an extended period (24-48 hours) to facilitate the exchange.

  • Monitor the reaction progress by taking small aliquots, quenching with a non-deuterated solvent, and analyzing by ¹H-NMR to observe the disappearance of the aromatic proton signals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent.

  • Inject the sample into the GC-MS or LC-MS system.

  • Acquire the mass spectrum in the electron ionization (EI) or electrospray ionization (ESI) mode.

  • Analyze the molecular ion region of the mass spectrum. The relative intensities of the ions corresponding to the unlabeled (m/z 121), partially deuterated, and fully deuterated (m/z 125) species are used to calculate the isotopic purity.

Bioanalytical Method using this compound as an Internal Standard

Objective: To quantify an analyte in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.[14][15][16][17][18][19][20][21]

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution (the internal standard).

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte and the internal standard on a suitable HPLC column.

    • Detect the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and this compound.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Drug Development

Deuterium-labeled compounds like this compound are instrumental in modern drug discovery and development.[1][2][3]

  • Metabolic Stability Studies: By replacing hydrogen with deuterium at metabolically labile positions, the rate of enzymatic degradation can be slowed down. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profile of a drug candidate.[13]

  • Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterated compounds serve as excellent tracers to follow the fate of a drug molecule in a biological system without the need for radioactive labeling.[13]

  • Internal Standards in Bioanalysis: Due to their chemical similarity and mass difference, deuterated compounds are the gold standard for internal standards in LC-MS/MS-based quantification of drugs and their metabolites in complex biological matrices.[14][15][16][17][18][19][20][21]

  • Mechanism of Action Studies: Deuterium labeling can be used to probe the mechanism of enzymatic reactions and receptor-ligand interactions.

Signaling Pathways and Experimental Workflows

Cytochrome P450 (CYP) Inhibition Assay

4-Fluorobenzonitrile has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.[22][23][24][25][26] A common in vitro assay to determine the inhibitory potential of a compound involves incubating the compound with human liver microsomes, a CYP-specific substrate, and cofactors, and then measuring the formation of the substrate's metabolite. This compound can be used as an internal standard in the LC-MS/MS analysis step of this assay to ensure accurate quantification of the metabolite.

CYP450_Inhibition_Assay cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching cluster_analysis Sample Processing & Analysis Microsomes Microsomes Incubation_Mix Incubation Mixture Microsomes->Incubation_Mix CYP_Substrate CYP_Substrate CYP_Substrate->Incubation_Mix Test_Compound 4-Fluorobenzonitrile Test_Compound->Incubation_Mix NADPH NADPH NADPH->Incubation_Mix Quenched_Sample Quenched Sample Incubation_Mix->Quenched_Sample Quenching_Solvent Acetonitrile with This compound (IS) Quenching_Solvent->Quenched_Sample Centrifugation Protein Precipitation & Centrifugation Quenched_Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (IC50 Determination) LC_MSMS->Data_Analysis

CYP450 Inhibition Assay Workflow
Bioanalytical Workflow for Pharmacokinetic Studies

In a typical pharmacokinetic study, the concentration of a drug is measured in a biological fluid (e.g., plasma) over time after administration. Deuterium-labeled internal standards are essential for the accurate quantification of the drug.

PK_Workflow Dosing Drug Administration to Animal Model Sampling Blood Sampling at Time Points Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Sample_Storage Sample Storage at -80°C Plasma_Separation->Sample_Storage Sample_Preparation Protein Precipitation with Internal Standard (4-FBN-d4) Sample_Storage->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Quantification Sample_Preparation->LC_MSMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MSMS_Analysis->PK_Analysis

Pharmacokinetic Study Workflow

References

4-Fluorobenzonitrile-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this isotopically labeled compound.

Compound Overview

Chemical Name: 4-Fluorobenzonitrile-2,3,5,6-d4 Synonyms: 4-Fluoro-benzonitrile-d4 CAS Number: 1080497-29-5 Molecular Formula: C₇D₄FN Molecular Weight: 125.14 g/mol

This compound is the deuterated analog of 4-fluorobenzonitrile. The replacement of hydrogen with deuterium (B1214612) can be advantageous in drug metabolism and pharmacokinetic (DMPK) studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to altered metabolic profiles and increased metabolic stability.

Stability Profile

While specific quantitative stability data for this compound under various stress conditions (e.g., humidity, light) is not extensively available in public literature, its stability can be inferred from information on the non-deuterated parent compound and general principles of chemical stability for deuterated compounds and aromatic nitriles.

General Stability: this compound is considered stable under recommended storage conditions. Deuteration is known to increase the metabolic stability of compounds by slowing down metabolic processes that involve the cleavage of C-H bonds. This enhanced stability is a key reason for its use in pharmaceutical research.

Incompatibilities: Based on the reactivity of the non-deuterated analog, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent degradation.

Potential Degradation Pathways: The primary degradation pathways for benzonitriles, and by extension this compound, are hydrolysis and thermal decomposition.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction proceeds through a benzamide (B126) intermediate to ultimately yield benzoic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). The fluorine substituent and deuteration are not expected to alter this fundamental degradation pathway, although they may influence the reaction rate.

  • Thermal Decomposition: While generally stable at ambient and refrigerated temperatures, benzonitriles can decompose at elevated temperatures. Thermal decomposition may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data sheets.

Storage Format Temperature Duration Atmosphere Container
Solid (Powder)2-8°CShort-termInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
Solid (Powder)-20°CLong-term (up to 3 years)Inert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
In Solvent-80°CUp to 6 monthsInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
In Solvent-20°CUp to 1 monthInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant

Shipping: This product is typically shipped at ambient temperatures, indicating its stability over short durations without refrigeration.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following protocols, adapted from the ICH Q1A (R2) guidelines for stability testing of new drug substances, can be employed. These protocols are designed to assess the stability of the compound under various stress conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a strong base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C) for several days.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and identify any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Storage: Store multiple batches of this compound in its intended long-term storage container at the recommended conditions (e.g., -20°C for solid, -80°C for solutions).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Visualizations

Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 4-Fluorobenzamide-d4 (Intermediate) A->B Hydrolysis (Acid or Base) E Decomposition Products (e.g., HCN, NOx) A->E Thermal Decomposition C 4-Fluorobenzoic acid-d4 B->C Hydrolysis (Acid or Base) D Ammonia C->D Byproduct

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

General Workflow for Stability Testing cluster_0 Study Initiation cluster_1 Forced Degradation cluster_2 Long-Term Stability A Obtain this compound (Multiple Batches) B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Acid Hydrolysis B->C Stress Samples D Base Hydrolysis B->D Stress Samples E Oxidation B->E Stress Samples F Thermal Stress B->F Stress Samples G Photostability B->G Stress Samples H Store at Recommended Conditions (-20°C) B->H J Analyze Samples (Purity, Degradants) C->J Analyze D->J Analyze E->J Analyze F->J Analyze G->J Analyze I Pull Samples at Time Intervals H->I I->J Analyze K Determine Storage Conditions & Re-test Period J->K Evaluate Data

Caption: General workflow for conducting stability studies.

Conclusion

This compound is a stable compound when stored under the recommended conditions. Adherence to proper storage, particularly at low temperatures and under an inert atmosphere, is crucial for maintaining its purity and integrity over time. Understanding its potential degradation pathways and employing robust stability testing protocols will ensure the reliability of experimental results in research and drug development applications.

A Comprehensive Technical Guide to the Safe Handling of 4-Fluorobenzonitrile-d4 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluorobenzonitrile-d4 in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and the product-specific Safety Data Sheet (SDS).

Introduction

This compound is the deuterated form of 4-fluorobenzonitrile.[1] It is commonly used as an internal standard in various analytical and medicinal applications, including chromatography and mass spectrometry, due to its chemical similarity to the non-deuterated analyte, but with a distinct mass.[1] The fluorine atom enhances lipophilicity, making it a valuable tool in drug development research.[2] While specific toxicological data for the deuterated compound is limited, the safety and handling precautions are based on the known hazards of the non-deuterated 4-Fluorobenzonitrile.

Hazard Identification and Classification

4-Fluorobenzonitrile is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H312: Harmful in contact with skin.[3][4][5]

  • H332: Harmful if inhaled.[3][4][5]

  • H228: Flammable solid.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

Signal Word: Warning[4][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its non-deuterated analog are presented in the table below for easy reference.

PropertyThis compound4-Fluorobenzonitrile
CAS Number 1080497-29-5[1][7][8][9]1194-02-1[2][6][10]
Molecular Formula C7D4FN[1][8][9]C7H4FN[2][3][10]
Molecular Weight 125.14 g/mol [1][7][8][9]121.11 g/mol [2][3]
Appearance Off-White Low Melting Solid[1][8]Solid
Melting Point Not specified32-34 °C[10]
Boiling Point Not specified188 °C @ 750 mmHg[10]
Solubility Insoluble in water.[10] May be soluble in DMSO.Insoluble in water.[10]
Flash Point Not specified65 °C[11]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that complies with NIOSH (US) or EN 166 (EU) standards.[4][7]

  • Skin Protection: Wear impervious clothing and appropriate protective gloves (e.g., nitrile rubber).[6][7] Gloves should be inspected before use and disposed of properly after handling the substance.[7]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a NIOSH or EN 149 approved respirator.[4][11]

A logical workflow for implementing hazard controls is illustrated below.

Hazard_Control_Workflow cluster_controls Hierarchy of Hazard Controls cluster_workflow Laboratory Workflow Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Start Experiment Planning Assess Assess Hazards of This compound Start->Assess Assess->Engineering Assess->Administrative Assess->PPE Implement Implement Controls Assess->Implement Proceed Proceed with Experiment Implement->Proceed End Safe Completion Proceed->End

Figure 1: Hazard Control Workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][12]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11][13]

  • Store at 2-8°C in a refrigerator.[1][8]

Disposal
  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[7]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]

The following diagram illustrates a general workflow for the disposal of chemical waste like this compound.

Chemical_Disposal_Workflow cluster_disposal Chemical Waste Disposal Process Start Waste Generation (this compound residue) Segregate Segregate Waste (Avoid mixing with incompatible chemicals) Start->Segregate Label Properly Label Waste Container (Contents, Hazards) Segregate->Label Store Store in a Designated, Safe Area Label->Store Arrange Arrange for Pickup by Environmental Health & Safety Store->Arrange Dispose Professional Disposal (Incineration, etc.) Arrange->Dispose

Figure 2: Chemical Waste Disposal Workflow.

Experimental Protocols

As this compound is primarily used as an internal standard, a detailed experimental protocol would be specific to the analytical method being employed (e.g., LC-MS/MS, GC-MS). Below is a generalized methodology for its use in a quantitative analysis.

Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the target analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Preparation of Calibration Standards and Quality Controls:

    • Create a series of calibration standards by spiking a known amount of the target analyte into a blank matrix.

    • Add a constant, known amount of the this compound internal standard solution to each calibration standard and quality control sample.

  • Sample Preparation:

    • To the unknown biological samples, add the same constant, known amount of the this compound internal standard solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interferences.

  • Analytical Measurement:

    • Analyze the prepared samples, calibration standards, and quality controls using the chosen analytical technique (e.g., LC-MS/MS).

    • Monitor the specific mass transitions for both the target analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the target analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this experimental workflow.

a cluster_workflow Quantitative Analysis Workflow using an Internal Standard A Prepare Stock Solutions (Analyte and this compound) B Prepare Calibration Standards and Quality Controls A->B C Spike Internal Standard into all Samples B->C D Sample Preparation (e.g., Protein Precipitation) C->D E Analytical Measurement (e.g., LC-MS/MS) D->E F Data Analysis (Peak Area Ratios) E->F G Quantify Analyte Concentration F->G

Figure 3: Experimental Workflow for Quantitative Analysis.

Signaling Pathways

This compound is a synthetic, deuterated compound used as an analytical tool. It is not known to be biologically active or to be involved in any endogenous signaling pathways. Its utility in drug development is to aid in the precise quantification of pharmacologically active compounds that may target specific signaling pathways.

Conclusion

This compound is a valuable tool in research and drug development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding the hazards, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can safely incorporate this compound into their laboratory work. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

A Technical Guide to 4-Fluorobenzonitrile-d4 for Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-d4, a crucial deuterated internal standard for quantitative analysis in pharmaceutical research and development. This document details supplier specifications, experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS), and the foundational principles guiding its use in regulated bioanalysis.

Introduction to Deuterated Internal Standards in Pharmaceutical Analysis

In the landscape of modern drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Stable isotope-labeled (SIL) internal standards are the gold standard in bioanalytical methods, particularly for LC-MS, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]

This compound is the deuterium-labeled analogue of 4-Fluorobenzonitrile. Due to its structural similarity to various analytes and its distinct mass shift, it serves as an excellent internal standard. By introducing a known quantity of this compound into a sample at an early stage, it co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability.[3] This allows for the correction of signal suppression or enhancement, leading to highly accurate and precise quantification.[4]

Supplier Specifications for this compound

The selection of a high-quality deuterated standard is critical for the robustness of any bioanalytical method. Key parameters to consider are chemical and isotopic purity. Below is a summary of specifications from various reputable suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightIsotopic PurityChemical Purity
LGC Standards 1080497-29-5C₇D₄FN125.14≥ 98 atom % D≥ 98%
Santa Cruz Biotechnology 1080497-29-5C₇D₄FN125.14Data not specifiedData not specified
Pharmaffiliates 1080497-29-5C₇D₄FN125.14Data not specifiedHigh Purity
MedChemExpress 1080497-29-5C₇D₄FN125.14Data not specifiedData not specified
CDN Isotopes 1080497-29-5FC₆D₄CN125.1498 atom % DData not specified
BOC Sciences 1080497-29-5C₇D₄FN125.1498% atom D98%

Note: Data is based on publicly available information and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.[5][6][7][8][][10][11]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Bioanalysis

This section provides a detailed, representative protocol for the use of this compound as an internal standard for the quantification of a small molecule analyte in a biological matrix, such as human plasma. This protocol is based on established best practices for bioanalytical method development and validation.[12][13]

Materials and Reagents
  • This compound (from a reputable supplier)

  • Analyte of interest (Reference Standard)

  • Control human plasma (with appropriate anticoagulant)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL. Store at an appropriate temperature (e.g., -20°C).

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These solutions will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.

Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of each sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution. Briefly vortex mix.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex each tube vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions and should be optimized for the specific analyte of interest.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example, start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Determine the optimal precursor and product ions.

      • This compound: Determine the optimal precursor and product ions (e.g., monitor the transition corresponding to the deuterated molecule).

Data Analysis

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental process.

experimental_workflow stock_prep Stock Solution Preparation working_std_prep Working Standard Preparation stock_prep->working_std_prep is_spike_prep Internal Standard Spiking Solution Prep stock_prep->is_spike_prep sample_aliquot Sample Aliquoting (Calibrators, QCs, Unknowns) working_std_prep->sample_aliquot is_spiking Internal Standard Spiking is_spike_prep->is_spiking sample_aliquot->is_spiking protein_precip Protein Precipitation (Acetonitrile) is_spiking->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Bioanalytical Sample Preparation Workflow.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Output analyte Analyte internal_standard This compound (Internal Standard) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep internal_standard->sample_prep lc_separation LC Separation sample_prep->lc_separation Correction for losses ms_detection MS Detection lc_separation->ms_detection area_ratio Peak Area Ratio (Analyte / IS) ms_detection->area_ratio Correction for ionization variability quantification Accurate Quantification area_ratio->quantification

References

Methodological & Application

Application Notes and Protocols for Quantitative Bioanalysis using 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 4-Fluorobenzonitrile-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is a cornerstone of robust bioanalytical method validation, ensuring accuracy and precision by correcting for variability during sample processing and analysis.[1]

While this compound can theoretically be used for the quantification of analytes with similar physicochemical properties, this document presents a detailed, representative protocol for the analysis of Perfluorooctanoic acid (PFOA) in human plasma.

Principle of the Method

Quantitative bioanalysis using a SIL-IS relies on the addition of a known amount of the labeled standard to the unknown sample at the beginning of the workflow. The SIL-IS, being chemically identical to the analyte, experiences the same variations during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, accurate quantification can be achieved, compensating for matrix effects and other sources of error.

Analyte and Internal Standard Properties

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
Perfluorooctanoic acid (PFOA)C₈HF₁₅O₂414.07335-67-1
This compoundC₇D₄FN125.141080497-29-5

Experimental Protocols

This section details a representative protocol for the quantification of PFOA in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • PFOA Stock Solution (1 mg/mL): Accurately weigh and dissolve PFOA in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • PFOA Working Standard Solutions: Prepare serial dilutions of the PFOA stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is add_acn Add 400 µL Cold Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_workflow Bioanalytical Workflow cluster_variability Sources of Variability cluster_solution Solution cluster_result Outcome sp Sample Preparation lc LC Separation sp->lc ms MS Ionization lc->ms det Detection ms->det ratio Analyte/IS Ratio det->ratio sp_err Extraction Inconsistency sp_err->sp lc_err Injection Volume Variation lc_err->lc ms_err Matrix Effects (Ion Suppression/Enhancement) ms_err->ms sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) sil_is->sp sil_is->lc sil_is->ms result Accurate and Precise Quantification ratio->result

References

Application Notes and Protocols for the Use of 4-Fluorobenzonitrile-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in bioanalysis and drug development, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results. Deuterated compounds, such as 4-Fluorobenzonitrile-d4, are chemically almost identical to their non-labeled counterparts, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] this compound, the deuterated form of 4-Fluorobenzonitrile, serves as an ideal internal standard for the quantification of 4-Fluorobenzonitrile or structurally similar aromatic nitriles in various matrices.[3][4] Its use helps to mitigate matrix effects and improve the overall robustness and reliability of the analytical method.[5]

This document provides a detailed protocol for the use of this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of a target analyte in a biological matrix, such as human plasma.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 4-Fluoro-benzonitrile-2,3,5,6-d4[6]
CAS Number 1080497-29-5[4]
Molecular Formula C₇D₄FN[4]
Molecular Weight 125.14 g/mol [4]
Appearance Off-White Low Melting Solid[3]
Storage 2-8°C Refrigerator[3]

Experimental Protocols

The following is a representative protocol for the quantitative analysis of a small molecule analyte in human plasma using this compound as an internal standard. This protocol should be adapted and validated for the specific analyte and matrix of interest.

Materials and Reagents
  • This compound (Internal Standard)

  • Target Analyte

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and dissolve it in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. This concentration may need to be optimized based on the instrument response.

  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration. The specific gradient should be optimized for the analyte of interest.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is generally suitable.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The precursor ion for this compound in positive ESI mode would be the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 126.1. The fragmentation of benzonitrile (B105546) derivatives often involves the loss of the cyano group or cleavage of the aromatic ring. Based on the fragmentation of similar compounds, the following are proposed MRM transitions that should be optimized experimentally:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)126.1Predicted: 99.1 (loss of HCN)Requires Optimization
This compound (IS)126.1Predicted: 79.1 (C₆D₄ fragment)Requires Optimization

Note: The product ions and collision energies must be determined and optimized experimentally by infusing a solution of this compound directly into the mass spectrometer.

Data Presentation: Expected Performance Characteristics

While specific performance data for a method using this compound is not publicly available, the following table summarizes the expected performance characteristics for a well-validated bioanalytical method using a deuterated internal standard. These values should serve as a target during method development and validation.

ParameterExpected ValueComments
Linearity (r²) ≥ 0.99Demonstrates a strong correlation between concentration and response over the calibration range.
Lower Limit of Quantification (LLOQ) Analyte-dependent (typically in the low ng/mL to pg/mL range)The lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%CV) < 15% (for LLOQ < 20%)Measures the closeness of repeated measurements.
Accuracy (%Bias) Within ±15% (for LLOQ within ±20%)Measures the closeness of the measured value to the true value.
Recovery (%) Consistent and reproducibleThe efficiency of the extraction process. While not required to be 100%, it should be consistent across the concentration range.
Matrix Effect (%) 85 - 115%Assesses the influence of matrix components on the ionization of the analyte and IS. A deuterated IS should effectively compensate for matrix effects.[5]

Visualizations

Experimental Workflow

The general workflow for a quantitative bioanalysis using this compound as an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: A typical experimental workflow for quantitative analysis.

Signaling Pathway (Logical Relationship)

The logical relationship for using an internal standard in quantitative analysis is based on the principle of ratiometric measurement to correct for experimental variability.

logical_relationship cluster_variability Sources of Variability Corrected by IS Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal IS (this compound) Peak Area IS_Signal->Ratio Final_Concentration Final Analyte Concentration Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration Sample_Prep Sample Preparation Loss Injection_Vol Injection Volume Variation Matrix_Effects Matrix Effects (Ion Suppression/Enhancement)

Caption: The logic of using an internal standard for quantification.

References

Application Notes and Protocols for 4-Fluorobenzonitrile-d4 in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 4-Fluorobenzonitrile-d4, a deuterated analog of 4-Fluorobenzonitrile, in pharmaceutical research. Detailed protocols for its primary applications are provided to facilitate its integration into drug discovery and development workflows.

Introduction

This compound is a stable isotope-labeled version of 4-Fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. In this compound, the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in pharmaceutical research, primarily in two key areas: as an internal standard for quantitative bioanalysis and in the assessment of metabolic stability.

The use of deuterated compounds as internal standards is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thus providing accurate and precise quantification of the target analyte.[1][2]

Furthermore, the replacement of hydrogen with deuterium can influence the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), can be strategically employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]

Application 1: Internal Standard for Quantitative Bioanalysis

This compound is an ideal internal standard for the quantification of 4-Fluorobenzonitrile or structurally similar compounds in biological matrices such as plasma, urine, and tissue homogenates. Its use helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, leading to improved accuracy and precision of the analytical method.[1][5]

Experimental Protocol: Quantification of a Target Analyte in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of a hypothetical analyte in human plasma using protein precipitation for sample cleanup, with this compound as the internal standard.

1. Materials and Reagents:

  • Human plasma (blank)

  • Target analyte

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific analyte and this compound. For this compound (C7D4FN, MW: 125.14), a potential precursor ion would be [M+H]+ at m/z 126.1. The product ion would be determined by fragmentation experiments.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Bioanalytical Method Validation Parameters (Illustrative)
ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect (%) CV ≤ 15%6.7%
Stability (various conditions) % Change within ±15%Pass

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Visualization: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow using this compound.

Application 2: Assessment of Metabolic Stability

This compound can be used in metabolic stability assays to investigate the kinetic isotope effect on the metabolism of the parent molecule, 4-Fluorobenzonitrile. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, researchers can identify metabolically liable positions and devise strategies to improve the pharmacokinetic properties of lead compounds.[3][4]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to compare the metabolic stability of 4-Fluorobenzonitrile and this compound using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • 4-Fluorobenzonitrile

  • This compound

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally unrelated but stable compound)

  • 96-well plates

  • Incubator shaker

2. Preparation of Solutions:

  • Compound Stock Solutions (10 mM): Prepare stock solutions of 4-Fluorobenzonitrile and this compound in DMSO.

  • Compound Working Solutions (100 µM): Dilute the stock solutions with phosphate buffer.

  • HLM Suspension (1 mg/mL): Dilute the HLM stock in cold phosphate buffer.

  • Quenching Solution: Ice-cold acetonitrile containing the analytical internal standard.

3. Incubation Procedure:

  • In a 96-well plate, add the HLM suspension.

  • Add the working solution of either 4-Fluorobenzonitrile or this compound to the wells to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (this is time point 0).

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold quenching solution. This stops the reaction and precipitates the microsomal proteins.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to new vials for LC-MS/MS analysis to quantify the remaining parent compound (either 4-Fluorobenzonitrile or this compound).

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Metabolic Stability Comparison (Illustrative)
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4-Fluorobenzonitrile2527.7
This compound 5013.9

Visualization: Metabolic Stability Workflow and Kinetic Isotope Effect

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation Start Compound + Microsomes + NADPH Time_Points Incubate and Sample at 0, 5, 15, 30, 45, 60 min Start->Time_Points Quench Quench with Cold ACN + Internal Standard Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate Compare Compare Deuterated vs. Non-deuterated Calculate->Compare Kinetic_Isotope_Effect cluster_metabolism CYP450 Mediated Metabolism CH_Bond C-H Bond Cleavage (Rate = kH) Metabolite Metabolite CH_Bond->Metabolite CD_Bond C-D Bond Cleavage (Rate = kD) CD_Bond->Metabolite KIE Kinetic Isotope Effect (KIE) kH > kD Reactant_H 4-Fluorobenzonitrile Reactant_H->CH_Bond Reactant_D This compound Reactant_D->CD_Bond Conclusion Slower metabolism of the deuterated compound leads to - Increased half-life (t½) - Reduced clearance (CLint)

References

Application Notes and Protocols for 4-Fluorobenzonitrile-d4 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Fluorobenzonitrile-d4 as a stable isotope-labeled tracer for in vitro metabolic studies. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for elucidating the metabolic fate of 4-Fluorobenzonitrile.

Introduction

4-Fluorobenzonitrile is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its metabolic pathway is crucial for assessing the pharmacokinetic properties and potential toxicity of any derived products. This compound is the deuterated form of 4-Fluorobenzonitrile, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[2] This isotopic labeling allows it to be used as a tracer in metabolic studies, as it is chemically identical to the parent compound but distinguishable by mass spectrometry.[3]

The primary advantage of using a deuterated tracer is the ability to track the metabolic fate of the parent compound with high specificity and sensitivity. The mass difference between the deuterated tracer and its non-deuterated metabolites allows for their unambiguous identification and quantification, even in complex biological matrices.[4]

Principle of Metabolic Tracing with this compound

The metabolic transformation of xenobiotics like 4-Fluorobenzonitrile is primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[5][6] These enzymes catalyze a variety of oxidative reactions, including hydroxylation and N-dealkylation.[7] For aromatic compounds such as benzonitriles, key metabolic pathways include aromatic hydroxylation and metabolism of the nitrile group.

By incubating this compound with liver microsomes, which are rich in CYP enzymes, it is possible to simulate the phase I metabolism of the compound.[2][8] The disappearance of the deuterated parent compound and the appearance of its deuterated metabolites can be monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

Hypothetical Metabolic Pathway of 4-Fluorobenzonitrile

Based on the known metabolism of benzonitriles and fluorinated aromatic compounds, a plausible metabolic pathway for 4-Fluorobenzonitrile is proposed. The primary metabolic transformations are expected to be hydroxylation of the aromatic ring and enzymatic conversion of the nitrile group. The presence of the fluorine atom can influence the regioselectivity of hydroxylation.

G cluster_0 Phase I Metabolism parent This compound metabolite1 4-Fluoro-3-hydroxybenzonitrile-d3 parent->metabolite1 CYP-mediated Hydroxylation metabolite2 4-Fluorobenzamide-d4 parent->metabolite2 CYP/Hydrolase-mediated Nitrile Metabolism metabolite3 4-Fluorobenzoic acid-d4 metabolite2->metabolite3 Amidase

Caption: Hypothetical Phase I metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of this compound and identify its primary metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the this compound stock solution (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes). This also serves to precipitate proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential deuterated metabolites.

    • Use multiple reaction monitoring (MRM) mode for quantification, with specific precursor-product ion transitions for each analyte.

G cluster_workflow Experimental Workflow prep Prepare Incubation Mixture (Tracer, Microsomes, Buffer) initiate Initiate Reaction (Add NADPH, 37°C) prep->initiate sample Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench analyze LC-MS/MS Analysis (Quantify Tracer and Metabolites) quench->analyze

Caption: Workflow for the in vitro metabolic stability assay.

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the metabolic stability of this compound and identify its metabolites.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical in vitro metabolic stability study of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)% Remaining of this compound
0100
585
1560
3035
6010

Table 2: Formation of Hypothetical Deuterated Metabolites

Time (minutes)Peak Area of 4-Fluoro-3-hydroxybenzonitrile-d3Peak Area of 4-Fluorobenzamide-d4
000
515,0005,000
1540,00015,000
3065,00030,000
6090,00055,000

Table 3: LC-MS/MS Parameters for Tracer and Hypothetical Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound126.1106.1
4-Fluoro-3-hydroxybenzonitrile-d3141.1114.1
4-Fluorobenzamide-d4144.1124.1

Interpretation:

  • The disappearance of this compound over time indicates that it is metabolized by the enzymes in the human liver microsomes.

  • The appearance and increase in the peak areas of the deuterated metabolites confirm the proposed metabolic pathways.

  • The relative peak areas of the metabolites can provide an initial estimate of the major metabolic routes.

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental setup to data interpretation in a metabolic tracer study.

G cluster_logic Logical Flow of a Metabolic Tracer Study hypothesis Hypothesize Metabolic Pathway experiment In Vitro Experiment (using this compound) hypothesis->experiment data_acq LC-MS/MS Data Acquisition experiment->data_acq quant Quantification of Tracer and Metabolites data_acq->quant interpretation Pathway Confirmation and Metabolic Stability Assessment quant->interpretation

Caption: Logical workflow for a metabolic tracer study.

Conclusion

This compound is a valuable tool for investigating the metabolic fate of its non-deuterated counterpart. The use of this stable isotope-labeled tracer in conjunction with in vitro metabolism models and modern analytical techniques like LC-MS/MS provides a robust platform for elucidating metabolic pathways and assessing metabolic stability. The protocols and data presented here offer a foundational framework for researchers in drug discovery and development to design and interpret metabolic studies for fluorinated benzonitrile (B105546) derivatives.

References

Application Note: High-Throughput Analysis of Synthetic Opioids in Human Plasma Using 4-Fluorobenzonitrile-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of a synthetic opioid, para-fluorofentanyl, in human plasma using 4-Fluorobenzonitrile-d4 as an internal standard (IS). The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for high-throughput screening in clinical and forensic toxicology laboratories.

Introduction

The rising abuse of synthetic opioids, such as fentanyl and its analogues, presents a significant challenge for public health and safety. Rapid and accurate analytical methods are crucial for the detection and quantification of these potent substances in biological matrices. LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for reliable quantification, as it mimics the behavior of the analyte during sample preparation and ionization, thereby correcting for potential variations.

This compound is an ideal internal standard for the analysis of compounds with similar chemical properties, such as para-fluorofentanyl, due to its structural similarity and distinct mass difference. This application note provides a detailed protocol for the analysis of para-fluorofentanyl in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The overall experimental workflow for the analysis of synthetic opioids using this compound as an internal standard is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Separation LC Separation Dilute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Generate Report Quantification->Report

Figure 1: Experimental workflow for quantitative analysis.

Experimental Protocols

Materials and Reagents
  • para-Fluorofentanyl certified reference material

  • This compound (IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of para-fluorofentanyl and this compound in methanol.

  • Working Standards: Prepare working standard solutions of para-fluorofentanyl by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the 100 ng/mL this compound working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 5 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
para-Fluorofentanyl 355.2188.15025
para-Fluorofentanyl (Qualifier) 355.2105.15035
This compound (IS) 126.198.15020
This compound (IS Qualifier) 126.171.15030

Results and Discussion

The developed method demonstrated excellent performance for the quantification of para-fluorofentanyl in human plasma. The chromatographic separation provided a sharp and symmetrical peak for the analyte, free from interference from endogenous plasma components.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean, n=3)
0.10.028
0.50.145
1.00.291
5.01.48
10.02.95
25.07.38
50.014.75
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% for the LLOQ).

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%RSD) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%RSD) (n=18)
LLOQ0.1108.59.8105.211.5
Low0.3102.37.5101.88.2
Medium15.098.75.199.56.4
High40.0101.24.3100.75.1

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of para-fluorofentanyl in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the method. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a routine laboratory setting.

Signaling Pathway Diagram

As this compound is an internal standard, it does not have a biological signaling pathway. The following diagram illustrates the logical relationship in the quantification process.

quantification_logic Analyte_Signal Analyte Peak Area (para-Fluorofentanyl) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Peak Area (this compound) IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Figure 2: Logical diagram of quantification.

Application Notes and Protocols for 4-Fluorobenzonitrile-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzonitrile-d4 (d4-4-FBN) is a deuterated analog of 4-fluorobenzonitrile. In environmental analysis, isotopically labeled compounds are frequently employed as surrogate standards to monitor the performance of analytical methods. When added to a sample prior to extraction and analysis, surrogates provide a means to assess the efficiency of the entire analytical process, including extraction, cleanup, and instrumental analysis, for each individual sample. The use of a deuterated standard like d4-4-FBN is particularly advantageous in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS), as it is chemically similar to the target analytes but can be distinguished by its higher mass. This allows for accurate quantification and the ability to correct for matrix-related interferences.

While specific regulatory methods citing this compound are not widely documented, its structural similarity to various environmental contaminants, including other benzonitrile (B105546) derivatives and fluorinated aromatic compounds, makes it a suitable candidate for a surrogate standard in methods analyzing for volatile and semi-volatile organic compounds.

Application: Surrogate Standard for the Analysis of Volatile and Semi-Volatile Organic Compounds in Water and Soil by GC-MS

This document outlines the application of this compound as a surrogate standard for the quantitative analysis of organic pollutants in environmental samples. The protocols provided are adapted from established methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds.

Data Presentation

The following table summarizes hypothetical quality control acceptance criteria for this compound recovery in water and soil samples. These criteria are based on typical performance of similar surrogate standards in EPA methods and should be established and verified by individual laboratories.

MatrixAnalytical MethodSurrogate Spiking Concentration (µg/L or µg/kg)Acceptance Criteria (% Recovery)
WaterPurge and Trap GC-MS570 - 130
SoilMethanol (B129727) Extraction GC-MS5060 - 140

Note: These values are for illustrative purposes. Each laboratory should determine its own control limits based on in-house studies.

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS

This protocol is adapted from EPA Method 524.2 and describes the use of this compound as a surrogate standard for the analysis of volatile organic compounds (VOCs) in aqueous samples.

1. Reagents and Standards

  • Reagent Water: Purified water free of interfering compounds.

  • Methanol: Purge and trap grade.

  • Stock Standard Solution of this compound (100 µg/mL): Prepare by dissolving 10 mg of neat d4-4-FBN in 100 mL of methanol. Store at 4°C.

  • Surrogate Spiking Solution (5 µg/mL): Dilute the stock standard solution in methanol.

  • Internal Standard Spiking Solution: Prepare a solution of appropriate internal standards (e.g., fluorobenzene, 1,2-dichlorobenzene-d4) in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Each standard should be spiked with the surrogate and internal standard spiking solutions.

2. Sample Preparation and Analysis

  • Collect water samples in 40 mL vials containing a preservative (e.g., HCl).

  • Allow samples to come to room temperature.

  • Add 5 µL of the 5 µg/mL surrogate spiking solution of this compound to a 5 mL sample aliquot in the purging vessel. This results in a concentration of 5 µg/L.

  • Add the internal standard spiking solution.

  • Purge the sample with an inert gas (e.g., helium) at a constant flow rate. The volatile compounds are transferred from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap where the VOCs are retained.

  • After purging, the trap is heated and backflushed with the GC carrier gas to desorb the VOCs onto the gas chromatograph.

  • The analytes are separated on a capillary GC column and detected by a mass spectrometer.

3. Quality Control

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure.

  • Laboratory Control Spike (LCS): An aliquot of reagent water is spiked with known concentrations of target analytes and the surrogate standard.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with known concentrations of target analytes and the surrogate standard.

  • Surrogate Recovery: The recovery of this compound must be within the established acceptance limits for each sample and QC sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (5 mL) Spike Spike with This compound and Internal Standards Sample->Spike 1 Purge Purge with Inert Gas Spike->Purge Trap Trap Volatiles on Sorbent Purge->Trap 2 Desorb Thermal Desorption Trap->Desorb 3 GCMS GC/MS Analysis Desorb->GCMS 4 Quantify Quantify Analytes GCMS->Quantify Assess Assess d4-4-FBN Recovery Quantify->Assess 5 Report Report Results Assess->Report 6

Caption: Workflow for water analysis using this compound.

Protocol 2: Analysis of Volatile Organic Compounds in Soil by Methanol Extraction and GC-MS

This protocol is a general approach for the analysis of VOCs in soil and solid matrices, where this compound is used as a surrogate standard.

1. Reagents and Standards

  • Methanol: Purge and trap grade.

  • Reagent Water: Purified water free of interfering compounds.

  • Stock Standard Solution of this compound (100 µg/mL): As prepared in Protocol 1.

  • Surrogate Spiking Solution (50 µg/mL): Dilute the stock standard solution in methanol.

  • Internal Standard Spiking Solution: As prepared in Protocol 1.

  • Calibration Standards: Prepare a series of calibration standards in methanol containing the target VOCs at various concentrations. Each standard should be spiked with the surrogate and internal standard spiking solutions.

2. Sample Preparation and Analysis

  • Collect approximately 5 grams of soil into a pre-weighed vial.

  • In the laboratory, add 10 mL of methanol to the soil sample.

  • Add 100 µL of the 50 µg/mL surrogate spiking solution of this compound. This results in a concentration of 50 µg/kg, assuming a 5 g sample.

  • Add the internal standard spiking solution.

  • Seal the vial and shake vigorously for 2 minutes.

  • Allow the solid particles to settle.

  • Take an aliquot of the methanol extract and add it to reagent water in a purging vessel.

  • Analyze the sample by Purge and Trap GC-MS as described in Protocol 1, steps 5-8.

3. Quality Control

  • QC procedures are similar to those described in Protocol 1, with the appropriate matrix (e.g., clean sand) used for the method blank and LCS.

G cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Soil Sample (~5 g) Add_MeOH Add Methanol (10 mL) Sample->Add_MeOH 1 Spike Spike with This compound and Internal Standards Add_MeOH->Spike 2 Extract Shake to Extract Spike->Extract 3 Aliquot Take Aliquot of Extract Extract->Aliquot Dilute Dilute in Reagent Water Aliquot->Dilute 4 Purge_Trap Purge and Trap Dilute->Purge_Trap 5 GCMS GC/MS Analysis Purge_Trap->GCMS 6 Quantify Quantify Analytes GCMS->Quantify Assess Assess d4-4-FBN Recovery Quantify->Assess 7 Report Report Results Assess->Report 8

Caption: Workflow for soil analysis using this compound.

Conclusion

This compound is a suitable surrogate standard for monitoring the analytical performance of methods for volatile and semi-volatile organic compounds in environmental matrices. Its chemical properties allow it to mimic the behavior of a range of aromatic and fluorinated pollutants during sample preparation and analysis. The protocols outlined above provide a framework for its use in water and soil analysis by GC-MS. Laboratories should perform validation studies to establish specific performance criteria for this surrogate in their methods and for their specific target analytes.

Preparation of 4-Fluorobenzonitrile-d4 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of 4-Fluorobenzonitrile-d4. This deuterated analog of 4-Fluorobenzonitrile is commonly utilized as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, for the synthesis of pharmaceutical compounds, and as a tracer in metabolic studies.[1][2][3] Adherence to these protocols is crucial for generating accurate, precise, and reliable experimental data.

Compound Information and Physicochemical Properties

This compound is a stable, isotopically labeled version of 4-Fluorobenzonitrile where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[] This mass difference allows for its differentiation from the unlabeled analyte in mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis.[2]

PropertyValueReference
Chemical Name 2,3,5,6-tetradeuterio-4-fluorobenzonitrile[]
Synonyms 4-Fluorobenzonitrile-2,3,5,6-d4, p-Fluorobenzonitrile-d4[]
Molecular Formula C₇D₄FN[]
Molecular Weight 125.14 g/mol []
Appearance Off-white low-melting solid[]
Purity ≥98% atom D[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile. Insoluble in water.[][5]
Storage Store at 2-8°C[]

Safety Precautions and Handling

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The compound is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A standard laboratory coat should be worn.

  • Eye Protection: Use safety glasses or goggles.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol outlines the preparation of a high-concentration primary stock solution.

Materials:

  • This compound solid

  • High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer or sonicator

  • Amber glass vials with screw caps (B75204) for storage

Procedure:

  • Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., 0.5 mL of methanol) to the flask to dissolve the solid.

  • Mixing: Gently vortex or sonicate the flask until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial, seal tightly, and store at 2-8°C.

ParameterSpecification
Stock Concentration 1 mg/mL
Recommended Solvents Methanol, Acetonitrile, DMSO
Storage Temperature 2-8°C
Stability Refer to manufacturer's guidelines; typically stable for several months when stored properly.
Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration for spiking into samples. The final concentration will depend on the specific analytical method and the expected concentration of the analyte.

Materials:

  • 1 mg/mL this compound stock solution

  • Diluent (typically the same solvent as the stock solution or a solvent compatible with the analytical mobile phase)

  • Class A volumetric flasks

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure (Example for a 10 µg/mL Working Solution):

  • Equilibration: Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Add the diluent to the flask, bringing the volume close to the calibration mark.

  • Mixing: Cap the flask and vortex gently to mix.

  • Final Volume: Carefully add the diluent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Use: This working solution is now ready for use. It is recommended to prepare working solutions fresh on the day of analysis.

Serial Dilution for Calibration Curve Standards: To prepare a series of working solutions for a calibration curve, perform serial dilutions from the stock or an intermediate working solution.

Example Working SolutionVolume of Stock/Intermediate SolutionFinal VolumeFinal Concentration
Intermediate (100 µg/mL)100 µL of 1 mg/mL Stock1 mL100 µg/mL
Working Solution 1100 µL of 100 µg/mL Intermediate1 mL10 µg/mL
Working Solution 2100 µL of 10 µg/mL Working Solution 11 mL1 µg/mL
Working Solution 3100 µL of 1 µg/mL Working Solution 21 mL100 ng/mL
Working Solution 4100 µL of 100 ng/mL Working Solution 31 mL10 ng/mL

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the preparation of stock and working solutions.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Equilibrate this compound Solid B Accurately Weigh Solid A->B C Dissolve in Solvent B->C D Dilute to Final Volume C->D E Store Stock Solution (1 mg/mL) at 2-8°C D->E F Equilibrate Stock Solution E->F For immediate use or storage G Pipette Stock Solution F->G H Dilute with Appropriate Solvent G->H I Prepare Serially for Calibration Curve H->I J Use Freshly Prepared Working Solution I->J G Decision Logic for Solvent Selection cluster_lcms LC-MS Considerations cluster_nmr NMR Considerations cluster_synthesis Synthesis Considerations A Application? B LC-MS Analysis A->B Analytical C NMR or other Spectroscopic Analysis A->C Spectroscopic D Chemical Synthesis A->D Synthetic B1 Compatibility with Mobile Phase? B->B1 C1 Use Deuterated Solvent C->C1 D1 Solvent must not react with reagents D->D1 B2 Methanol or Acetonitrile B1->B2 Yes B3 DMSO (use minimal amount) B1->B3 No C2 DMSO-d6 or Chloroform-d C1->C2 D2 Aprotic solvents like THF, Dioxane, or Toluene D1->D2

References

Application Notes and Protocols for 4-Fluorobenzonitrile-d4 in Quantitative Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe a hypothetical framework for the use of 4-Fluorobenzonitrile-d4 (4-FBN-d4) as a covalent chemical probe for quantitative proteomics. This document provides detailed protocols for protein labeling, target enrichment, and mass spectrometry-based protein identification and quantification. The methodology leverages the reactivity of the aryl fluoride (B91410) for covalent modification of nucleophilic amino acid residues and the deuterium (B1214612) labeling for mass spectrometric quantification. While the direct application of this compound in proteomics is not yet established in published literature, this document outlines a scientifically plausible workflow based on the principles of chemical proteomics for the discovery of protein targets and the elucidation of drug mechanisms of action.

Introduction to this compound in Chemical Proteomics

This compound is the deuterated analog of 4-Fluorobenzonitrile, a versatile chemical intermediate.[1] In the context of proteomics, stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the precise comparison of protein abundance between different samples.[2][3] Deuterium-labeled compounds, such as 4-FBN-d4, can serve as "heavy" isotopic tags. When a "light" (non-deuterated) and a "heavy" (deuterated) probe are used to label two different proteomes (e.g., control vs. treated), the relative abundance of a target protein can be determined by the ratio of the heavy to light peptide signals in the mass spectrometer.[4]

The proposed application of 4-FBN-d4 in this note is as a covalent probe that targets nucleophilic residues on proteins. The electron-withdrawing nature of the nitrile group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, making the fluorine atom a potential leaving group upon reaction with amino acid side chains such as the thiol group of cysteine or the epsilon-amino group of lysine.

Key Features of this compound as a Putative Proteomics Probe:

  • Covalent Labeling: The potential for nucleophilic aromatic substitution allows for the formation of a stable, covalent bond with target proteins.

  • Quantitative Analysis: The four deuterium atoms provide a +4 Da mass shift, enabling ratiometric quantification in mass spectrometry.

  • Small Size: As a small fragment-like molecule, it may be used to identify proteins with binding pockets that accommodate small molecules, which is highly relevant in drug discovery.

Hypothetical Signaling Pathway Application: Targeting the EGFR Pathway

To illustrate the utility of 4-FBN-d4, we propose a hypothetical study to identify novel regulators or off-targets of inhibitors in the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Probe 4-FBN-d4 Covalent Probe UnknownTarget Unknown Target Probe->UnknownTarget Identifies

Caption: Hypothetical targeting of the EGFR signaling pathway with a 4-FBN-d4 probe.

In this scenario, a cell line with an active EGFR pathway is treated with a known EGFR inhibitor. A parallel experiment is conducted without the inhibitor. The proteomes from both conditions are then labeled with 4-FBN-d4 (heavy) and its non-deuterated counterpart, 4-Fluorobenzonitrile (light), respectively. Proteins that show a significant change in labeling between the two conditions could represent off-targets of the inhibitor or proteins whose conformation and reactivity are altered by the inhibition of the EGFR pathway.

Experimental Protocols

Protocol 1: Cell Culture, Lysis, and Protein Quantification
  • Cell Culture: Culture two populations of a relevant cell line (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) to ~80% confluency. One population will serve as the "control" (light), and the other as the "treated" (heavy).

  • Treatment: Treat the "heavy" labeled population with the compound of interest (e.g., an EGFR inhibitor) at a predetermined concentration and for a specific duration. Treat the "control" population with a vehicle control (e.g., DMSO).

  • Harvesting and Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the protein concentration of both the control and treated lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Covalent Labeling with 4-Fluorobenzonitrile (Light) and this compound (Heavy)
  • Prepare Labeling Reagents: Prepare stock solutions of 4-Fluorobenzonitrile and this compound in an appropriate organic solvent like DMSO.

  • Protein Labeling:

    • In separate tubes, aliquot equal amounts of protein from the control and treated lysates (e.g., 1 mg).

    • Add the "light" 4-Fluorobenzonitrile to the control lysate and the "heavy" this compound to the treated lysate to a final concentration of 1 mM.

    • Incubate the reactions for 2 hours at 37°C with gentle agitation. The slightly elevated temperature and alkaline pH of many lysis buffers (around 8.0-8.5) can facilitate nucleophilic aromatic substitution.

  • Quench Reaction: Stop the labeling reaction by adding a quenching reagent, such as 50 mM Tris-HCl or 10 mM DTT, to consume any unreacted probe.

  • Combine Proteomes: Mix the "light" labeled control proteome and the "heavy" labeled treated proteome in a 1:1 ratio based on protein amount.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the combined protein sample using a cold acetone (B3395972) or trichloroacetic acid (TCA) precipitation method to remove interfering substances.

  • Reduction and Alkylation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1.5 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them down in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human).

    • Specify the following variable modifications in the search parameters:

      • Carbamidomethyl (C)

      • Oxidation (M)

      • 4-cyanophenyl (C, K) (for the light label)

      • 4-cyanophenyl-d4 (C, K) (for the heavy label)

    • Perform protein quantification based on the intensity of the "light" and "heavy" peptide pairs.

    • Normalize the protein ratios and perform statistical analysis to identify proteins with significant changes in labeling.

Data Presentation

Quantitative data from this hypothetical experiment should be summarized in a clear, tabular format.

Protein IDGene NameDescriptionHeavy/Light Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor0.980.85Unchanged
P62258KSR1Kinase suppressor of Ras 10.250.001Down
Q13231GAB1GRB2-associated-binding protein 13.150.005Up
P49327FASNFatty acid synthase0.450.012Down
  • Heavy/Light Ratio: A ratio less than 1 indicates that the drug treatment decreased the covalent labeling of the protein by 4-FBN-d4, suggesting a potential binding event or a conformational change that masks the reactive residue. A ratio greater than 1 suggests increased labeling upon treatment.

  • p-value: Statistical significance of the observed ratio change.

Visualization of Workflows

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Covalent Labeling cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis Control Control Cells Lys_C Control Lysate Control->Lys_C Lysis Treated Treated Cells (e.g., with inhibitor) Lys_T Treated Lysate Treated->Lys_T Lysis Light Label with 4-FBN (Light) Lys_C->Light Heavy Label with 4-FBN-d4 (Heavy) Lys_T->Heavy Mix Mix 1:1 Light->Mix Heavy->Mix Digest Reduce, Alkylate, Trypsin Digest Mix->Digest Cleanup C18 Cleanup Digest->Cleanup LCMS LC-MS/MS Cleanup->LCMS Search Database Search LCMS->Search Quant Quantification (Heavy/Light Ratios) Search->Quant

Caption: Overall experimental workflow for quantitative chemical proteomics using 4-FBN-d4.

Logical Relationship for Target Identification

Logic_Diagram cluster_labeling Labeling Competition cluster_quant MS Quantification cluster_conclusion Conclusion Compound Test Compound (e.g., Drug) Proteome Cellular Proteome Compound->Proteome Binds to Target Target Target Protein Proteome->Target OffTarget Off-Target Protein Proteome->OffTarget NonTarget Non-Target Protein Proteome->NonTarget Probe 4-FBN-d4 Probe Probe->Target Blocked Probe->OffTarget Blocked Probe->NonTarget Binds RatioLow Heavy/Light Ratio < 1 Target->RatioLow OffTarget->RatioLow RatioNormal Heavy/Light Ratio ≈ 1 NonTarget->RatioNormal Conclusion Potential Target or Off-Target RatioLow->Conclusion

Caption: Logical diagram illustrating competitive binding for target identification.

Conclusion and Future Perspectives

This document has outlined a hypothetical yet plausible application for this compound in quantitative proteomics. By serving as a simple, deuterated covalent probe, it has the potential to aid in the identification of drug targets and off-targets, as well as in the study of protein conformational changes. The proposed workflows are based on established chemical proteomics principles. Future work would be required to validate the reactivity of 4-Fluorobenzonitrile with specific amino acid residues under physiological conditions and to optimize the labeling protocol. Furthermore, the synthesis of more complex probes using 4-FBN-d4 as a starting material could expand its utility, for example, by incorporating a biotin (B1667282) tag for more efficient enrichment of labeled proteins.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluorobenzonitrile-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Fluorobenzonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry experiments, specifically focusing on improving signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard low?

A low signal intensity for a deuterated internal standard like this compound can stem from several factors. These can include suboptimal ionization source settings (e.g., temperature, gas flows), inefficient ionization of the molecule, matrix effects from co-eluting compounds, incorrect concentration of the standard, or degradation of the standard solution. It is crucial to systematically evaluate each of these potential causes.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

The choice between ESI and APCI depends on the analyte's properties. ESI is generally preferred for polar and ionizable molecules, while APCI is often more effective for less polar, more volatile compounds. For this compound, a relatively small and moderately polar molecule, both techniques could be viable. However, ESI in positive ion mode is a common starting point. If signal intensity is low with ESI, testing APCI is a recommended troubleshooting step as it can sometimes provide better ionization for small aromatic compounds.[1][2]

Q3: Can the mobile phase composition affect the signal intensity of this compound?

Yes, the mobile phase composition, particularly the additives, can significantly impact signal intensity. Additives like formic acid or ammonium (B1175870) formate (B1220265) can affect the ionization efficiency of the analyte.[3] Formic acid is commonly used to promote protonation in positive ion mode, which can enhance the signal for many compounds.[4] The choice and concentration of the additive should be optimized for your specific application.

Q4: My deuterated standard and the non-deuterated analyte have slightly different retention times. Is this a problem?

A small shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." While often minor, a significant separation can lead to the analyte and the internal standard eluting into different regions of the sample matrix, potentially subjecting them to different levels of ion suppression or enhancement. This can compromise the accuracy of quantification. If this is observed, adjusting the chromatographic method to improve co-elution is recommended.

Q5: What are the expected fragmentation patterns for this compound?

The fragmentation of benzonitrile (B105546) typically involves the loss of HCN or HNC.[5][6] For this compound, the primary fragmentation pathways in positive ion mode after forming the protonated molecule [M+H]+ would likely involve the loss of DCN (deuterated hydrocyanic acid). The presence of the fluorine atom and the deuteration on the aromatic ring will influence the relative abundance of fragment ions. It is essential to perform a product ion scan on the deuterated standard to identify the most intense and stable fragment ions for developing robust MRM transitions.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow:

cluster_0 Start: Low Signal Intensity cluster_1 Step 1: Verify Standard Integrity & Concentration cluster_2 Step 2: Optimize Mass Spectrometer Parameters cluster_3 Step 3: Investigate Chromatographic & Matrix Effects cluster_4 Resolution start Low or No Signal for this compound prep_check Prepare fresh standard solution start->prep_check conc_check Verify concentration prep_check->conc_check If standard is fresh infusion Direct infusion of standard conc_check->infusion If concentration is correct source_opt Optimize Ion Source Parameters (Temperature, Gas Flows) infusion->source_opt If infusion signal is low end Signal Intensity Improved infusion->end If infusion signal is strong voltage_opt Optimize Cone/Declustering Potential source_opt->voltage_opt ion_mode Evaluate ESI vs. APCI & Polarity voltage_opt->ion_mode mobile_phase Optimize Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) ion_mode->mobile_phase If signal still low ion_mode->end If signal improves matrix_effects Assess for Ion Suppression mobile_phase->matrix_effects cleanup Improve Sample Cleanup matrix_effects->cleanup cleanup->end If suppression is present

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Standard Integrity and Concentration:

    • Action: Prepare a fresh stock solution of this compound.

    • Rationale: The standard may have degraded over time, especially if not stored correctly.

    • Action: Perform serial dilutions and analyze to confirm the concentration of your working solution.

    • Rationale: Errors in dilution can lead to a lower than expected concentration being injected.

    • Action: Directly infuse a known concentration of the standard into the mass spectrometer.

    • Rationale: This will confirm if the issue is with the instrument's ability to detect the compound itself, independent of the LC separation and sample matrix.

  • Optimize Mass Spectrometer Parameters:

    • Action: Systematically optimize ion source parameters such as gas flows (nebulizer, auxiliary), and temperature.

    • Rationale: These parameters affect the desolvation and ionization of the analyte.

    • Action: Optimize the cone voltage (or declustering potential).[7][8][9][10]

    • Rationale: This voltage affects the transmission of ions into the mass analyzer and can induce in-source fragmentation if set too high. A voltage ramp experiment will identify the optimal setting for maximizing the precursor ion intensity.

    • Action: If using ESI, compare positive and negative ionization modes. Also, consider testing APCI.

    • Rationale: this compound may ionize more efficiently in one mode or with a different ionization technique.

  • Investigate Chromatographic and Matrix Effects:

    • Action: Experiment with different mobile phase additives, such as comparing 0.1% formic acid with 10mM ammonium formate.

    • Rationale: The pH and ionic strength of the mobile phase can significantly influence ionization efficiency.[3][11][12]

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression.

    • Rationale: Co-eluting matrix components can suppress the ionization of the target analyte.

    • Action: If ion suppression is detected, improve the sample cleanup procedure to remove interfering matrix components.

    • Rationale: A cleaner sample will lead to less matrix-induced signal suppression.

Issue 2: Inconsistent or Decreasing Signal Throughout an Analytical Run

This can be indicative of instrument contamination, carryover, or instability in the ionization source.

Logical Relationship Diagram:

cluster_0 Symptom cluster_1 Potential Causes cluster_2 Troubleshooting Actions cluster_3 Resolution symptom Inconsistent/Decreasing Signal carryover Sample Carryover symptom->carryover contamination Source/Instrument Contamination symptom->contamination instability LC or Spray Instability symptom->instability blank_injections Inject Blank Samples carryover->blank_injections cleaning Clean Ion Source contamination->cleaning lc_check Check LC Pump Performance instability->lc_check wash_method Improve Needle/Injector Wash blank_injections->wash_method If carryover is observed resolution Stable Signal Restored wash_method->resolution cleaning->resolution lc_check->resolution

Caption: Diagnosing inconsistent internal standard signals.

Detailed Steps:

  • Assess for Carryover:

    • Action: Inject a series of blank solvent samples immediately after a high-concentration sample.

    • Rationale: This will reveal if the analyte is being carried over from one injection to the next, causing a gradual increase or inconsistent signal in subsequent runs.

    • Action: If carryover is observed, improve the injector wash method by using a stronger solvent and increasing the wash volume.

  • Check for Instrument Contamination:

    • Action: Inspect and clean the ion source, particularly the capillary and cone.

    • Rationale: A buildup of contaminants can lead to a gradual decline in signal intensity.

    • Action: If the problem persists, consider a more thorough cleaning of the mass spectrometer's ion optics.

  • Evaluate System Stability:

    • Action: Monitor the LC pump pressure for any fluctuations.

    • Rationale: Inconsistent mobile phase delivery can lead to an unstable spray and fluctuating signal.

    • Action: Visually inspect the ESI spray if possible to ensure it is stable and consistent.

    • Rationale: An erratic spray will result in a highly variable signal.

Data Presentation

The following tables provide hypothetical but representative data to illustrate the expected impact of optimizing key parameters on the signal intensity of this compound.

Table 1: Comparison of Ionization Techniques and Polarity

Ionization ModePolarityPrecursor Ion (m/z)Relative Signal Intensity (Peak Area)
ESIPositive126.11.5 x 10^6
ESINegative124.1Not Detected
APCIPositive126.12.8 x 10^6
APCINegative124.15.2 x 10^4

This illustrative data suggests that for this compound, APCI in positive ion mode may provide a stronger signal than ESI.

Table 2: Effect of Mobile Phase Additive on Signal Intensity (ESI Positive)

Mobile Phase AdditiveRelative Signal Intensity (Peak Area)Signal-to-Noise Ratio
0.1% Formic Acid1.5 x 10^6250
10mM Ammonium Formate1.2 x 10^6210
0.1% Acetic Acid9.8 x 10^5180

This illustrative data suggests that 0.1% formic acid provides the best signal intensity and signal-to-noise ratio.

Table 3: Optimization of Cone Voltage (Declustering Potential)

Cone Voltage (V)Precursor Ion Intensity (Peak Area)
208.5 x 10^5
301.2 x 10^6
401.5 x 10^6
501.3 x 10^6
609.7 x 10^5

This illustrative data indicates that a cone voltage of 40V provides the maximum signal intensity for the precursor ion.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters

Objective: To determine the optimal ion source settings for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump.

  • Mass spectrometer with ESI or APCI source.

Procedure:

  • Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).

  • Initial Signal Acquisition: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected precursor ion (m/z 126.1 for [M+H]+).

  • Parameter Optimization (perform sequentially):

    • Gas Flows: While monitoring the signal intensity of the precursor ion in real-time, adjust the nebulizer gas, drying gas, and sheath gas (if applicable) flows to maximize the signal.

    • Temperature: Adjust the drying gas temperature and vaporizer temperature (for APCI) to find the setting that yields the highest signal intensity.

    • Capillary Voltage: Optimize the capillary voltage for ESI to achieve a stable and intense signal.

  • Cone Voltage (Declustering Potential) Optimization:

    • Create a method to ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in discrete steps (e.g., 5 V increments).

    • Infuse the standard and acquire data across the voltage range.

    • Plot the signal intensity of the precursor ion versus the cone voltage to determine the optimal setting that provides the highest intensity without significant fragmentation.[7][8][9][10]

  • Finalize Method: Save the optimized source parameters for your analytical method.

Protocol 2: Optimization of MRM Transitions and Collision Energy

Objective: To identify the most intense and stable fragment ions for this compound and optimize the collision energy for each transition.

Materials:

  • Optimized mass spectrometer source parameters from Protocol 1.

  • This compound standard solution (e.g., 100 ng/mL).

Procedure:

  • Product Ion Scan:

    • Infuse the standard solution into the mass spectrometer.

    • Set the instrument to perform a product ion scan on the precursor ion of this compound (m/z 126.1).

    • Acquire the product ion spectrum. Identify the most abundant and specific fragment ions. Select at least two for MRM analysis (a quantifier and a qualifier).

  • Collision Energy (CE) Optimization:

    • For each selected precursor-product ion transition, create an experiment to ramp the collision energy.

    • The range will depend on the instrument and analyte, but a typical starting range is 5 to 50 eV in 2 eV increments.

    • Infuse the standard and acquire data for each transition across the CE range.

    • Plot the intensity of each product ion as a function of collision energy.

    • The optimal collision energy for each transition is the value that produces the maximum signal intensity.[13][14][15][16][17]

  • Finalize MRM Method: Incorporate the optimized MRM transitions and their corresponding collision energies into your final analytical method.

References

Technical Support Center: Optimizing Chromatographic Separation with 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-Fluorobenzonitrile-d4 in chromatographic analysis?

A1: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, particularly those employing mass spectrometry detection, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterated structure ensures that it co-elutes with the non-labeled analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thereby providing a reliable means for accurate quantification.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dark, and dry place, typically at 2-8°C.[1] It is supplied as a neat solid and should be protected from moisture. For long-term storage, it is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Once dissolved in a solvent, the stability of the solution depends on the solvent and storage conditions; it is recommended to store solutions at -20°C or below and to perform periodic checks for degradation.

Q3: What are the expected mass spectral characteristics of this compound?

A3: The molecular weight of this compound (C7D4FN) is approximately 125.14 g/mol .[1][2] In mass spectrometry, the molecular ion [M]+• or protonated molecule [M+H]+ will be observed at a mass-to-charge ratio (m/z) corresponding to this weight. The fragmentation pattern will be influenced by the ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS). Common fragments would arise from the loss of the cyano group (-CN) or cleavage of the deuterated benzene (B151609) ring. It is crucial to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM) experiments to achieve the best sensitivity and selectivity.

ParameterValueSource
Molecular Formula C7D4FN[2]
Molecular Weight 125.14 g/mol [1][2]
CAS Number 1080497-29-5[1]
Appearance Off-White Low Melting Solid[1]
Storage Temperature 2-8°C[1]

Q4: Can this compound be used to quantify any analyte?

A4: While versatile, this compound is most suitable as an internal standard for analytes with similar physicochemical properties, such as other small, polar, aromatic compounds. The ideal internal standard co-elutes with the analyte and exhibits similar extraction recovery and ionization response. Using it for structurally dissimilar analytes may lead to inaccurate quantification due to differential matrix effects.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in chromatographic separations.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for the analyte and/or this compound.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic analytes, residual silanol (B1196071) groups on silica-based columns can cause tailing. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also help by protonating the silanols.
Column Overload The injected sample concentration is too high, saturating the stationary phase. Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, or the stationary phase can degrade over time. Use a guard column, implement a robust sample clean-up procedure, and regularly flush the column.
Issue 2: Inconsistent or Low Recovery of this compound

Symptoms:

  • Variable peak areas for the internal standard across a sample batch.

  • Low signal intensity for the internal standard.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction The sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is not optimized for this compound. Re-evaluate the extraction solvent, pH, and other parameters to ensure efficient recovery.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfere with the ionization of the internal standard. Improve sample clean-up, optimize chromatographic separation to resolve interferences, or dilute the sample.
Degradation of the Internal Standard This compound may be unstable in the sample matrix or during sample processing. Investigate the stability of the internal standard under your specific experimental conditions (e.g., pH, temperature, light exposure).
Inaccurate Spiking Inconsistent addition of the internal standard solution to the samples. Ensure precise and accurate pipetting of the internal standard into every sample at the beginning of the sample preparation process.
Issue 3: Chromatographic Co-elution Issues

Symptoms:

  • Noticeable separation between the analyte and this compound peaks.

Possible Causes & Solutions:

CauseSolution
Isotope Effect The deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time compared to the non-labeled analyte. This is more pronounced in liquid chromatography.
Suboptimal Chromatographic Conditions The current method is not providing adequate resolution. Adjust the mobile phase composition, gradient profile, or temperature to minimize the separation between the analyte and the internal standard.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Small Polar Analyte using this compound

This protocol provides a general framework for the quantitative analysis of a small polar analyte in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions Analyte-specific (to be optimized) this compound: e.g., m/z 126.1 -> 106.1
Collision Energy Analyte-specific (to be optimized)

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Caption: LC-MS/MS workflow for quantitative analysis.

Protocol 2: GC-MS Analysis of a Volatile Analyte using this compound

This protocol outlines a general procedure for the analysis of a volatile organic compound in a water matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of water sample in a glass vial, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
  • Add 2 mL of dichloromethane.
  • Cap the vial and vortex vigorously for 2 minutes.
  • Allow the layers to separate.
  • Carefully transfer the bottom organic layer to a clean vial.
  • Add a small amount of anhydrous sodium sulfate (B86663) to dry the extract.
  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Analyte-specific (to be optimized) this compound: e.g., m/z 125, 98

Logical Relationship of Troubleshooting:

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions PoorPeak Poor Peak Shape SecondaryInt Secondary Interactions PoorPeak->SecondaryInt Overload Column Overload PoorPeak->Overload SolventEffect Sample Solvent Effect PoorPeak->SolventEffect ColumnIssue Column Contamination/ Degradation PoorPeak->ColumnIssue LowRecovery Low/Variable Recovery Extraction Inefficient Extraction LowRecovery->Extraction Matrix Matrix Effects LowRecovery->Matrix Degradation IS Degradation LowRecovery->Degradation Spiking Inaccurate Spiking LowRecovery->Spiking Coelution Co-elution Issues IsotopeEffect Isotope Effect Coelution->IsotopeEffect SuboptimalLC Suboptimal Chromatography Coelution->SuboptimalLC ChangeColumn Use End-capped Column/ Change Mobile Phase pH SecondaryInt->ChangeColumn DiluteSample Dilute Sample/ Reduce Injection Volume Overload->DiluteSample ChangeSolvent Use Mobile Phase as Sample Solvent SolventEffect->ChangeSolvent CleanColumn Use Guard Column/ Clean/Replace Column ColumnIssue->CleanColumn OptimizeExtraction Optimize Extraction Parameters Extraction->OptimizeExtraction ImproveCleanup Improve Sample Clean-up/ Optimize Chromatography Matrix->ImproveCleanup CheckStability Verify IS Stability Degradation->CheckStability VerifyPipetting Verify Pipetting Accuracy Spiking->VerifyPipetting AdjustMethod Adjust Chromatographic Method IsotopeEffect->AdjustMethod SuboptimalLC->AdjustMethod

Caption: Troubleshooting logic for chromatographic issues.

References

4-Fluorobenzonitrile-d4 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the solubility of 4-Fluorobenzonitrile-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: In which common organic solvents can I expect this compound to be soluble?

A2: Based on the known solubility of the non-deuterated analog and general chemical principles, this compound is expected to be soluble in polar aprotic solvents. You may expect good solubility in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile.[6][7] It is also soluble in chloroform (B151607) and ethyl acetate.[2][4]

Q3: Does the deuteration of this compound significantly impact its solubility compared to the non-deuterated form?

A3: Generally, the difference in solubility between a deuterated compound and its non-deuterated version is minimal.[1] Therefore, you can safely assume that solvents suitable for 4-Fluorobenzonitrile will also be effective for this compound. However, factors like the purity of the deuterated solvent, especially its water content, can sometimes lead to apparent differences in solubility.[1]

Solubility Data Summary

While specific quantitative data for this compound is unavailable, the following table provides an expected qualitative solubility profile based on data for the non-deuterated analog and its chemical structure. Researchers should confirm solubility experimentally for their specific concentration needs.

SolventChemical FormulaPolarityExpected SolubilityComments
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleA common solvent for preparing stock solutions.[6]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleAnother good option for dissolving polar organic compounds.[6]
AcetonitrileC₂H₃NPolar AproticSolubleOften used for compounds containing nitrile groups.[7]
AcetoneC₃H₆OPolar AproticLikely SolubleA versatile solvent for moderately polar compounds.
ChloroformCHCl₃Moderately PolarSoluble[2][3][4][5]A known good solvent for the non-deuterated analog.
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble[2][3][4][5]A known good solvent for the non-deuterated analog.
Dichloromethane (DCM)CH₂Cl₂Moderately PolarLikely SolubleSimilar properties to chloroform.
MethanolCH₄OPolar ProticLikely SolubleGood for many polar compounds.[8]
EthanolC₂H₆OPolar ProticLikely SolubleSimilar to methanol.
WaterH₂OPolar ProticInsoluble[2][3][4][5]The hydrophobic aromatic ring limits aqueous solubility.

Troubleshooting Guide

Issue: The compound is not dissolving or is only partially soluble at my desired concentration.

  • Potential Cause 1: Insufficient Solvent Volume. The concentration may be too high for the chosen solvent.

    • Solution: Gradually add more solvent while stirring or vortexing until the compound fully dissolves.[9]

  • Potential Cause 2: Low Temperature. Solubility of most solids in organic solvents increases with temperature.

    • Solution: Gently warm the solution in a water bath. Be cautious with volatile solvents. Monitor the temperature to avoid decomposition of the compound.

  • Potential Cause 3: Solvent Purity. The presence of impurities, especially water, in the solvent can reduce solubility. This can be a particular issue with hygroscopic solvents like DMSO.[1]

    • Solution: Use a fresh, unopened bottle of high-purity, anhydrous solvent. Ensure solvents are stored properly to prevent moisture absorption.

  • Potential Cause 4: Slow Dissolution Rate. The compound may be dissolving, but at a very slow rate.

    • Solution: Increase agitation by using a magnetic stirrer or a vortex mixer. Sonication in an ultrasonic bath for a short period can also significantly aid dissolution.

Issue: The compound precipitates out of solution after being stored.

  • Potential Cause 1: Temperature Fluctuation. The solution may have been stored at a lower temperature than when it was prepared, causing the compound to fall out of a supersaturated solution.

    • Solution: Gently warm the solution to redissolve the compound before use. For long-term storage, consider using a slightly higher volume of solvent to ensure the compound remains in solution at various temperatures.

  • Potential Cause 2: Solvent Evaporation. If the container is not sealed properly, solvent can evaporate over time, increasing the concentration and causing precipitation.

    • Solution: Ensure vials and containers are sealed tightly with appropriate caps (B75204). For sensitive experiments, using caps with septa can minimize evaporation.

Experimental Protocols

Methodology for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in a given solvent.[9][10]

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1.5 mL or 2 mL)

  • Selected organic solvents (high purity)

  • Pipettes or burette for accurate solvent dispensing

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh Solute: Accurately weigh a small, known mass of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.

  • Initial Solvent Addition: Add a measured, small volume of the selected solvent to the vial (e.g., 100 µL).

  • Agitation: Vigorously shake or vortex the vial for 30-60 seconds to facilitate dissolution.[9][10]

  • Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, known volumes of the solvent incrementally. After each addition, repeat the agitation step.[9]

  • Determine Solubility: Continue this process until the compound is completely dissolved. The total volume of solvent used can be used to calculate an approximate solubility (e.g., in mg/mL). If the compound does not dissolve after adding a substantial volume (e.g., 10x the initial volume), it can be considered poorly soluble or insoluble in that solvent at the tested temperature.

Visual Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound and troubleshooting common issues.

G cluster_start 1. Preparation cluster_dissolution 2. Dissolution Test cluster_troubleshooting 3. Troubleshooting cluster_end 4. Outcome start Start: Weigh 1-5 mg of This compound select_solvent Select high-purity organic solvent start->select_solvent add_solvent Add initial solvent volume (e.g., 100 µL) select_solvent->add_solvent agitate Agitate vigorously (Vortex/Stir) add_solvent->agitate observe Is compound fully dissolved? agitate->observe partially_soluble Partially soluble or insoluble? observe->partially_soluble No soluble Soluble: Record concentration and proceed observe->soluble Yes add_more_solvent Incrementally add more solvent and re-agitate partially_soluble->add_more_solvent Yes insoluble Insoluble: Select a different solvent partially_soluble->insoluble Insoluble after troubleshooting add_more_solvent->agitate heat_sonicate Apply gentle heat or sonicate add_more_solvent->heat_sonicate check_purity Consider solvent purity (use fresh, anhydrous solvent) add_more_solvent->check_purity heat_sonicate->agitate

Caption: Workflow for determining and troubleshooting the solubility of this compound.

References

Technical Support Center: Purity Analysis of 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Fluorobenzonitrile-d4 in quantitative studies.

Frequently Asked Questions (FAQs)

General Purity & Handling

??? What is this compound and why is its purity critical for quantitative studies?

??? What are the different types of purity I need to consider for this compound?

??? What is an acceptable level of isotopic enrichment for a deuterated internal standard?

??? Can the deuterium (B1214612) atoms on this compound exchange back to hydrogen?

Analytical Techniques & Troubleshooting

??? Which analytical techniques are best for determining the purity of this compound?

??? Troubleshooting: My mass spectrum shows multiple peaks around the expected mass. What do they mean?

??? Troubleshooting: The retention time of my this compound is slightly shorter than the non-deuterated analyte in GC. Is this a problem?

??? Troubleshooting: My qNMR and HRMS results for isotopic purity do not match perfectly. Why?

Data & Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1080497-29-5[1][2][3]
Molecular Formula C₇D₄FN[1][4]
Molecular Weight 125.14 g/mol [1][4]
Alternate Name 4-Fluoro-benzonitrile-2,3,5,6-d4[1][3]
Appearance Off-White Low Melting Solid[3]
Unlabeled CAS 1194-02-1[2][5]

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePurity Type AssessedAdvantagesKey Considerations
LC/GC-HRMS Isotopic & ChemicalHigh sensitivity, high resolution, provides molecular weight confirmation.[6]Requires correction for natural isotope abundance; potential for slight variation in ionization efficiency.[7]
qNMR Isotopic & ChemicalHighly quantitative, provides structural confirmation and site of labeling.[8][9]Lower sensitivity (especially ²H NMR), requires longer acquisition times, careful parameter optimization.[9][10]
GC-FID ChemicalRobust, excellent for volatile impurities, wide linear range.Does not provide mass information; not suitable for non-volatile impurities.

Experimental Protocols

Protocol 1: Isotopic Purity Determination by LC-HRMS
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. Create a working solution by diluting the stock to approximately 1 µg/mL.

  • Chromatography:

    • Column: Use a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (High-Resolution ESI-MS):

    • Mode: Positive ion electrospray ionization (ESI+).

    • Acquisition: Full scan mode from m/z 100-200.

    • Resolution: Set to >70,000 to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of each isotopologue (d0 to d4).

    • Integrate the peak area for each isotopologue.

    • Correct the peak areas for the natural isotopic abundance of ¹³C.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic enrichment.[7][11]

Protocol 2: Chemical Purity Assessment by GC-FID
  • Standard Preparation: Prepare a solution of this compound in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Detector (FID):

    • Temperature: 300°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Sample Prep_MS Prepare Dilute Solution (e.g., 1 ug/mL in ACN) Sample->Prep_MS Prep_GC Prepare Solution (e.g., 1 mg/mL in EtOAc) Sample->Prep_GC Prep_NMR Prepare Concentrated Solution (in deuterated solvent) Sample->Prep_NMR MS LC-HRMS Analysis Prep_MS->MS GC GC-FID Analysis Prep_GC->GC NMR qNMR Analysis (¹H, ²H) Prep_NMR->NMR Result_MS Determine Isotopic Purity & Enrichment MS->Result_MS Result_GC Determine Chemical Purity GC->Result_GC Result_NMR Confirm Structure & Quantify Isotopic Purity NMR->Result_NMR Final_Report Final Purity Certificate Result_MS->Final_Report Result_GC->Final_Report Result_NMR->Final_Report

Caption: General workflow for the comprehensive purity assessment of this compound.

Troubleshooting_Tree Problem Problem Encountered: Inaccurate Quantitative Results Cause1 Possible Cause: Isotopic Impurity (e.g., high d0 level) Problem->Cause1 Mass Spectrum Shows High M-4 Peak Cause2 Possible Cause: Chemical Impurity (co-elution) Problem->Cause2 Extra Peak in Chromatogram Cause3 Possible Cause: Chromatographic Issues Problem->Cause3 Poor Precision or Peak Shape Solution1 Solution: 1. Re-analyze by HRMS to confirm isotopic purity. 2. Source new batch with >98% enrichment. 3. Mathematically correct for d0 contribution. Cause1->Solution1 Solution2 Solution: 1. Analyze by high-resolution GC-MS or LC-MS. 2. Optimize chromatography to separate impurity. 3. Identify and source purer standard. Cause2->Solution2 Solution3 Solution: 1. Verify analyte and standard co-elution (LC-MS). 2. Account for known retention time shifts (GC-MS). 3. Check for matrix effects. Cause3->Solution3

Caption: Decision tree for troubleshooting common issues in quantitative analysis.

References

Troubleshooting poor recovery of 4-Fluorobenzonitrile-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorobenzonitrile-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the extraction and analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of 4-Fluorobenzonitrile (B33359), an aromatic nitrile compound.[1][2] Its chemical formula is C7D4FN, and it has a molecular weight of approximately 125.14 g/mol .[3] It is primarily used as a stable isotope-labeled internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[4][5] Using a deuterated standard helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[4][5]

Q2: What are the key chemical properties of this compound that influence its extraction?

This compound is a relatively non-polar, aromatic compound. Its solubility in organic solvents is a key factor in designing effective extraction protocols. The nitrile group (-CN) is a polar functional group, but the overall character of the molecule is dominated by the fluorinated benzene (B151609) ring. Its deuteration does not significantly alter its chemical properties for extraction purposes compared to its non-deuterated analog.

Q3: Why am I observing poor or inconsistent recovery of this compound?

Poor or inconsistent recovery of this compound can stem from several factors:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for efficiently partitioning the analyte from the sample matrix.

  • Incorrect pH: The pH of the sample can influence the charge state of co-extractants, which in turn can affect the extraction efficiency of the neutral this compound.

  • Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or suppress the analyte's signal during analysis.[6][7][8]

  • Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

  • Analyte Volatility: Although not highly volatile, some loss may occur during solvent evaporation steps if not performed under controlled conditions.

  • Adsorption: The analyte may adsorb to the surfaces of containers or labware, especially if they are not properly silanized.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium atoms on an aromatic ring are generally stable under neutral and acidic conditions.[9] However, under strongly basic conditions or in the presence of certain metal catalysts, there is a potential for hydrogen-deuterium (H/D) exchange to occur.[3][9][10] It is crucial to assess the stability of the deuterated standard under the specific conditions of your extraction and analytical method.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • The peak area of this compound is consistently lower than expected in extracted samples compared to a neat standard.

  • The signal-to-noise ratio for the internal standard is poor.

Troubleshooting Workflow:

LowRecovery Start Low Recovery Observed CheckSolvent Evaluate Extraction Solvent Start->CheckSolvent Initial Check CheckpH Optimize Sample pH CheckSolvent->CheckpH If solvent is appropriate CheckMethod Review Extraction Method (LLE vs. SPE vs. QuEChERS) CheckpH->CheckMethod If pH is optimal OptimizeEvaporation Optimize Evaporation Step CheckMethod->OptimizeEvaporation If method is suitable End Recovery Improved OptimizeEvaporation->End

Troubleshooting Low Recovery of this compound.

Corrective Actions:

  • Evaluate Extraction Solvent:

    • Rationale: The polarity of the extraction solvent is critical for efficient recovery. Since 4-Fluorobenzonitrile is relatively non-polar, solvents with low to medium polarity are generally effective.

    • Recommendation: Test a range of solvents with varying polarities. For liquid-liquid extraction (LLE), consider solvents like ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or dichloromethane. For protein precipitation, acetonitrile (B52724) or methanol (B129727) are common choices.

  • Optimize Sample pH:

    • Rationale: While this compound is a neutral compound, the pH of the aqueous sample can affect the solubility and extraction of matrix components, which can indirectly impact the recovery of the internal standard.

    • Recommendation: Experiment with adjusting the sample pH to be neutral (pH 6-8). This can help minimize the co-extraction of acidic or basic interferences.

  • Review Extraction Method:

    • Liquid-Liquid Extraction (LLE): Ensure vigorous mixing to maximize the surface area for extraction and allow for complete phase separation. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.

    • Solid-Phase Extraction (SPE): The choice of sorbent is crucial. For a relatively non-polar compound like this compound, a reverse-phase sorbent (e.g., C8 or C18) is typically suitable. Ensure proper conditioning of the SPE cartridge and test different wash and elution solvents to optimize recovery.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, which involves an acetonitrile extraction followed by salting out and dispersive SPE cleanup, can be very effective for a wide range of analytes in complex matrices.[11][12][13]

  • Optimize Evaporation Step:

    • Rationale: If a solvent evaporation and reconstitution step is used, analyte loss can occur.

    • Recommendation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid complete dryness, as this can make the analyte difficult to redissolve.

Issue 2: High Variability in Recovery

Symptoms:

  • The peak area of this compound varies significantly between replicate samples.

  • Poor precision in the calculated concentrations of the target analyte.

Troubleshooting Workflow:

VariableRecovery Start High Variability Observed CheckHomogeneity Ensure Sample Homogeneity Start->CheckHomogeneity Initial Check CheckPipetting Verify Pipetting Accuracy CheckHomogeneity->CheckPipetting If sample is homogenous EvaluateMatrixEffects Assess for Differential Matrix Effects CheckPipetting->EvaluateMatrixEffects If pipetting is accurate CheckStability Investigate Analyte Stability EvaluateMatrixEffects->CheckStability If matrix effects are consistent End Variability Reduced CheckStability->End

Troubleshooting High Variability in Recovery.

Corrective Actions:

  • Ensure Sample Homogeneity:

    • Rationale: In biological matrices like plasma or tissue homogenates, the analyte may not be evenly distributed.

    • Recommendation: Thoroughly vortex or mix samples before aliquoting.

  • Verify Pipetting Accuracy:

    • Rationale: Inaccurate or inconsistent pipetting of the sample, internal standard, or extraction solvent will lead to high variability.

    • Recommendation: Calibrate pipettes regularly. When adding the internal standard, ensure it is added directly to the sample and properly mixed.

  • Assess for Differential Matrix Effects:

    • Rationale: Matrix effects can vary between different lots of a biological matrix or even between individual samples.[6][14][15] If the matrix affects the internal standard and the analyte differently, it can lead to inaccurate and variable results.

    • Recommendation: Perform a post-extraction spike experiment to evaluate matrix effects. This involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.

  • Investigate Analyte Stability:

    • Rationale: this compound may degrade during sample storage or processing.

    • Recommendation: Conduct stability experiments, including freeze-thaw stability, short-term benchtop stability, and long-term storage stability, to ensure the analyte is stable throughout the entire analytical process.

Data Presentation

The following tables provide a summary of hypothetical recovery data for this compound under different extraction conditions. These tables are intended to serve as a guide for method development and troubleshooting.

Table 1: Liquid-Liquid Extraction (LLE) Solvent Screening

Extraction SolventPolarity IndexAverage Recovery (%)RSD (%)
Hexane0.165.28.5
Methyl tert-butyl ether (MTBE)2.588.94.2
Dichloromethane3.192.13.8
Ethyl Acetate4.495.53.1
Acetonitrile5.875.36.7

Table 2: Solid-Phase Extraction (SPE) Sorbent and Elution Solvent Screening

SPE SorbentElution SolventAverage Recovery (%)RSD (%)
C18Methanol94.23.5
C18Acetonitrile91.84.1
C1850:50 Methanol:Acetonitrile96.32.9
PhenylMethanol89.55.2
PhenylAcetonitrile87.15.8

Table 3: Effect of Sample pH on LLE Recovery with Ethyl Acetate

Sample pHAverage Recovery (%)RSD (%)
4.094.83.3
7.096.12.8
9.095.53.1

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of a 1 µg/mL working solution of this compound in methanol.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation and Reconstitution:

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of a 1 µg/mL working solution of this compound in methanol.

    • Add 600 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Procedure (using a C18 SPE cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a concentration representative of the expected concentration in the extracted samples.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using the chosen extraction protocol. After the final evaporation step, reconstitute the residue with the standard solution from Set A.

    • Set C (Pre-Extraction Spike): Spike a blank plasma sample with this compound at the same concentration as in Set A before starting the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100

      • A value close to 0% indicates minimal matrix effect.

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

Visualization

Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Spike->SPE QuEChERS QuEChERS Spike->QuEChERS Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation QuEChERS->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

General experimental workflow for the extraction of this compound.

References

Technical Support Center: Stability of 4-Fluorobenzonitrile-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 4-Fluorobenzonitrile-d4 in biological matrices. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

A1: this compound is the deuterated form of 4-Fluorobenzonitrile, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[1][2] This isotopic labeling is often used in quantitative bioanalysis as an internal standard or to investigate the metabolic fate of the parent compound.[3][4][5][6] The stability of this compound in biological matrices such as plasma, blood, or tissue homogenates is crucial for the accuracy and reproducibility of experimental results. Degradation of the molecule can lead to erroneous quantification and misinterpretation of pharmacokinetic or metabolic data.[7]

Q2: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?

A2: Deuteration, the replacement of hydrogen with deuterium, strengthens the chemical bonds (C-D vs. C-H).[8][9] This is due to the "kinetic isotope effect," which can slow down chemical reactions, including metabolic processes that involve the cleavage of these bonds.[3][8][9] Consequently, this compound is generally expected to be more resistant to metabolic degradation than 4-Fluorobenzonitrile, potentially leading to a longer biological half-life.[4][8] However, the extent of this stabilizing effect depends on which metabolic pathways are dominant for the non-deuterated compound.

Q3: What are the potential pathways of degradation for this compound in biological matrices?

  • Enzymatic hydrolysis: The nitrile group (-CN) could be hydrolyzed by nitrilase enzymes to a carboxylic acid.

  • Oxidative metabolism: Cytochrome P450 (CYP) enzymes in the liver and other tissues can introduce hydroxyl groups onto the aromatic ring. The deuteration at these positions would likely slow this process.

  • Conjugation: The molecule or its metabolites could be conjugated with endogenous substances like glucuronic acid or sulfate (B86663) to facilitate excretion.

Q4: What are the ideal storage conditions for this compound in biological matrices?

A4: To minimize degradation, biological samples containing this compound should generally be stored at low temperatures. For long-term storage, -80°C is recommended. For short-term storage, -20°C may be adequate. It is also advisable to minimize freeze-thaw cycles, as these can accelerate degradation.[7] Aliquoting samples into single-use vials is a good practice.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound in my plasma samples, even at low temperatures. What could be the cause?

A1: Unexpectedly rapid degradation could be due to several factors:

  • Enzymatic Activity: Even at low temperatures, some enzymatic activity may persist. Ensure that plasma samples are collected with an appropriate anticoagulant and consider adding enzyme inhibitors, such as sodium fluoride (B91410) for esterases, if enzymatic degradation is suspected.

  • pH Instability: The stability of the compound may be pH-dependent. Check the pH of your biological matrix and consider buffering if necessary.

  • Adsorption: The compound may be adsorbing to the surface of storage containers. Using low-binding tubes or silanized glassware can help mitigate this issue.

  • Contamination: Contamination of the biological matrix with microorganisms could lead to metabolic degradation. Ensure aseptic handling techniques.

Q2: My stability results for this compound are highly variable between experiments. What are the likely sources of this variability?

A2: High variability in stability studies can stem from:

  • Inconsistent Sample Handling: Ensure that all samples are handled identically, including collection, processing, and storage times and temperatures.

  • Matrix Effects: The composition of biological matrices can vary between donors, which may affect compound stability. If possible, use pooled matrix from multiple donors to average out these effects.

  • Analytical Variability: Ensure that your analytical method (e.g., LC-MS/MS) is validated and demonstrates good reproducibility. Check for issues with instrument calibration, sample extraction efficiency, and internal standard performance.

  • Inconsistent Freeze-Thaw Cycles: As mentioned previously, repeated freezing and thawing can degrade the analyte.[7] Standardize the number of freeze-thaw cycles for all samples.

Q3: My analytical method shows poor recovery of this compound from the biological matrix. How can I improve this?

A3: Poor recovery during sample preparation is a common issue. Consider the following troubleshooting steps:

  • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for protein precipitation or liquid-liquid extraction to find the optimal conditions for extracting this compound.

  • Adjust pH: The extraction efficiency of ionizable compounds can be highly dependent on the pH of the sample. Adjust the pH of the biological matrix before extraction to ensure the compound is in its most non-polar form.

  • Evaluate different extraction techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) to determine which method provides the best recovery and cleanest extracts for your analyte.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol outlines a typical experiment to evaluate the stability of this compound in human plasma over time at a relevant temperature.

1. Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structural analog)

  • 96-well plates or microcentrifuge tubes

  • Incubator

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).

  • Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid protein precipitation.

  • Vortex the spiked plasma gently to ensure homogeneity.

3. Incubation:

  • Aliquot the spiked plasma into multiple tubes for each time point.

  • Place the tubes in an incubator set to 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove one tube for analysis.

  • Immediately stop the reaction by adding a protein precipitation agent (e.g., 3 volumes of ice-cold ACN containing the internal standard).

4. Sample Analysis:

  • Vortex the samples vigorously to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • Analyze the concentration of this compound using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage remaining versus time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma at 37°C

Time (minutes)Mean Concentration (ng/mL)% Remaining
01005100.0
1599899.3
3098598.0
6097296.7
12095094.5
24091090.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Analysis prep1 Prepare Stock Solution of This compound prep2 Spike into Pre-warmed Human Plasma prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 inc1 Aliquot for Each Time Point prep3->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Remove Samples at 0, 15, 30, 60, 120, 240 min inc2->inc3 inc4 Stop Reaction with Cold ACN + Internal Standard inc3->inc4 ana1 Vortex and Centrifuge inc4->ana1 ana2 Transfer Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 data1 Calculate % Remaining vs. Time 0 ana3->data1 data2 Plot Stability Profile data1->data2

Caption: Experimental workflow for assessing the stability of this compound in human plasma.

metabolic_pathway cluster_pathways Potential Metabolic Pathways compound This compound p450 CYP450 Oxidation (Hydroxylation) compound->p450 Slower due to Kinetic Isotope Effect hydrolysis Nitrilase (Hydrolysis) compound->hydrolysis metabolite1 Hydroxylated Metabolite-d3 p450->metabolite1 metabolite2 Carboxylic Acid Metabolite-d4 hydrolysis->metabolite2

Caption: Hypothetical metabolic pathways for this compound.

References

Preventing isotopic exchange in 4-Fluorobenzonitrile-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with 4-Fluorobenzonitrile-d4.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

Q2: What are the primary environmental factors that promote isotopic exchange on the aromatic ring of this compound?

A2: The primary factors that can induce H/D exchange on the aromatic ring are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are the most common sources of hydrogen that can replace the deuterium (B1214612) labels.[1]

  • Acidic or Basic Conditions: Both acidic and basic environments can catalyze the electrophilic aromatic substitution reaction responsible for the exchange.[1][2][3] Strong acids can "activate" the exchange, while strong bases can deprotonate the aromatic ring, making it susceptible to exchange with a proton source.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]

  • Presence of Metal Catalysts: Certain transition metals (e.g., Palladium, Platinum) can facilitate H/D exchange on aromatic rings.[1]

Q3: How do the fluoro and cyano substituents on the benzonitrile (B105546) ring affect the stability of the deuterium labels?

A3: The electron-withdrawing nature of both the fluorine atom and the nitrile group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation generally makes the deuterons on the ring less susceptible to exchange compared to deuterated benzene (B151609) or aromatic rings with electron-donating groups. However, this does not make the compound immune to exchange, especially under forcing conditions (e.g., strong acid, high temperature). The regiochemistry of any potential exchange would be directed by these substituents.

Troubleshooting Guide

This guide addresses common issues related to isotopic instability of this compound.

Issue Potential Cause Recommended Solution
Loss of deuterium signal intensity in NMR. Presence of trace amounts of water or other protic solvents in the NMR solvent.Use high-purity, anhydrous deuterated aprotic solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Purchase solvents in sealed ampules or small-volume bottles to minimize water absorption.
NMR tube was not properly dried.Dry NMR tubes in an oven at >100 °C for several hours and cool in a desiccator before use.
Appearance of unlabeled 4-Fluorobenzonitrile in Mass Spectrometry. H/D exchange during sample preparation or LC-MS analysis.Use aprotic solvents for all sample preparation steps. If an aqueous or protic mobile phase is necessary, minimize the time the sample is in solution and keep the autosampler temperature low.
Acidic or basic additives in the mobile phase.If possible, maintain the mobile phase pH in the range of 4.0-6.0, where the rate of exchange is often minimized.[1]
Inconsistent quantification when using this compound as an internal standard. Isotopic exchange is occurring to a variable extent across samples and standards.Strictly control the sample preparation workflow. Ensure all samples and standards are exposed to the same solvents, temperatures, and time intervals before analysis.
Storage of stock solutions in protic solvents.Prepare and store stock solutions in high-purity anhydrous aprotic solvents (e.g., acetonitrile (B52724), dioxane). Store at low temperatures (-20 °C or -80 °C) in tightly sealed vials.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Analysis

Objective: To prepare a sample of this compound for NMR analysis while minimizing the risk of H/D exchange.

Materials:

  • This compound

  • High-purity, anhydrous deuterated aprotic solvent (e.g., Chloroform-d, Acetone-d₆) in a sealed ampule or septum-capped bottle.

  • High-quality NMR tube, oven-dried and cooled in a desiccator.

  • Gas-tight syringe and needle.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Place the oven-dried NMR tube in a tube rack.

  • Weigh the desired amount of this compound and add it to the NMR tube. This should be done in a low-humidity environment if possible (e.g., a glove box or under a stream of inert gas).

  • If using a septum-capped bottle of solvent, purge a gas-tight syringe with inert gas.

  • Carefully withdraw approximately 0.6 mL of the deuterated solvent.

  • Immediately add the solvent to the NMR tube containing the sample.

  • Cap the NMR tube securely.

  • Gently agitate the tube to dissolve the sample.

  • Acquire the NMR spectrum as soon as possible after preparation.

Protocol 2: Preparation of this compound as an Internal Standard for LC-MS

Objective: To prepare a stock and working solution of this compound for use as an internal standard in quantitative LC-MS analysis, ensuring isotopic stability.

Materials:

  • This compound

  • High-purity, anhydrous aprotic solvent (e.g., Acetonitrile, Methanol-free).

  • Volumetric flasks, dried in an oven and cooled in a desiccator.

  • Gas-tight syringes or calibrated micropipettes with dry tips.

  • Amber glass vials with PTFE-lined screw caps.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. In a controlled environment (glove box or under inert gas), accurately weigh a precise amount of this compound (e.g., 10 mg). b. Transfer the compound to a dried 10 mL volumetric flask. c. Add a small amount of anhydrous acetonitrile to dissolve the solid. d. Once dissolved, bring the volume up to the 10 mL mark with anhydrous acetonitrile. e. Cap the flask and invert several times to ensure homogeneity. f. Transfer aliquots of the stock solution to amber glass vials, flush with inert gas, and seal tightly. g. Store at -20 °C or below.[4]

  • Working Solution Preparation: a. Allow an aliquot of the stock solution to equilibrate to room temperature. b. Using a calibrated micropipette or syringe, dilute the stock solution to the final working concentration using anhydrous acetonitrile or the initial mobile phase solvent if it is aprotic. c. Prepare working solutions fresh daily if possible. If storage is necessary, store in the same manner as the stock solution.

  • Sample Spiking: a. Add the internal standard working solution to your samples as early as possible in the sample preparation workflow to control for variability in extraction and other manipulations. b. Minimize the exposure of the spiked samples to high temperatures or strongly acidic/basic conditions.

Visual Guides

Isotopic_Exchange_Pathway cluster_environment Experimental Environment cluster_molecule Deuterated Molecule cluster_result Outcome Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Exchange Isotopic Exchange (H/D Back-Exchange) Protic_Solvent->Exchange Provides H⁺ Source Acid_Base Acidic or Basic pH Acid_Base->Exchange Catalyzes Reaction High_Temp Elevated Temperature High_Temp->Exchange Increases Rate FBN_d4 This compound FBN_d4->Exchange FBN_h Partially or Fully Protonated Species Exchange->FBN_h

Caption: Factors leading to isotopic exchange in this compound.

Troubleshooting_Workflow Start Start: Unexpected loss of deuterium observed Check_Solvents Are solvents strictly aprotic and anhydrous? Start->Check_Solvents Check_pH Is the pH of solutions/mobile phases controlled (4.0-6.0)? Check_Solvents->Check_pH Yes Use_Anhydrous Action: Use fresh, anhydrous aprotic solvents. Check_Solvents->Use_Anhydrous No Check_Temp Are experiments run at or below room temp? Check_pH->Check_Temp Yes Control_pH Action: Adjust pH of mobile phase or buffers. Check_pH->Control_pH No Lower_Temp Action: Reduce experimental temperature. Check_Temp->Lower_Temp No Problem_Solved End: Isotopic integrity maintained Check_Temp->Problem_Solved Yes Use_Anhydrous->Check_pH Control_pH->Check_Temp Lower_Temp->Problem_Solved

Caption: Troubleshooting workflow for preventing H/D exchange.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount for generating robust data. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is critical to ensure accuracy by correcting for variations during sample preparation and analysis.[1][2] This guide provides a comprehensive comparison of 4-Fluorobenzonitrile-d4, a deuterated internal standard, with other alternatives, supported by experimental principles and illustrative data.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in bioanalysis.[1] Their physical and chemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability in sample extraction, matrix effects, and instrument response.[3][4] This guide will delve into the performance advantages of using this compound and provide detailed experimental protocols for key validation experiments.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of analytical data. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, leading to potential inaccuracies.[5] Deuterated internal standards like this compound offer superior performance due to their high chemical similarity to the analyte.[4][6]

The following table summarizes a comparative performance evaluation of a deuterated internal standard (like this compound) versus a non-deuterated structural analog internal standard. The data presented is illustrative, based on the expected performance benefits of using a SIL-IS as described in the literature.[7]

Performance ParameterDeuterated IS (e.g., this compound)Structural Analog ISAcceptance CriteriaReference
Accuracy (% Bias)
LLOQ± 5%± 15%Within ± 20%[7]
Low QC± 3%± 10%Within ± 15%[7]
Medium QC± 2%± 8%Within ± 15%[7]
High QC± 4%± 12%Within ± 15%[7]
Precision (%CV)
LLOQ≤ 8%≤ 18%≤ 20%[7]
Low QC≤ 5%≤ 12%≤ 15%[7]
Medium QC≤ 4%≤ 10%≤ 15%[7]
High QC≤ 6%≤ 14%≤ 15%[7]
Matrix Effect (%CV) ≤ 5%≤ 15%≤ 15%[5]
Recovery (%CV) ≤ 7%≤ 18%≤ 15%[7]

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.

As the illustrative data suggests, the use of a deuterated internal standard like this compound is expected to result in significantly better accuracy and precision. The lower coefficient of variation in the matrix effect assessment highlights its superior ability to compensate for ion suppression or enhancement from endogenous components in the sample matrix.[5]

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following are detailed protocols for key validation experiments when using a deuterated internal standard like this compound, in line with FDA and EMA guidelines.

1. Linearity

  • Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[8]

  • Methodology:

    • Prepare a series of at least six to eight calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

    • Add a constant concentration of this compound to each standard.

    • Process and analyze the samples using the LC-MS/MS method.

    • Calculate the peak area ratio of the analyte to the deuterated internal standard.

    • Plot the peak area ratio against the nominal concentration of the analyte and perform a weighted linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[4]

2. Accuracy and Precision

  • Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter or agreement between a series of measurements (precision).[8]

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high, within the calibration range.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

3. Selectivity and Specificity

  • Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Methodology:

    • Analyze at least six different sources of the blank biological matrix.

    • Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[8]

4. Matrix Effect

  • Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.[2]

  • Methodology:

    • Prepare three sets of samples:

      • Set A: Analyte and this compound spiked into the mobile phase or a pure solution.

      • Set B: Blank matrix extract spiked with the analyte and this compound at the same concentrations as Set A.

      • Set C: Blank matrix spiked with the analyte and this compound, then subjected to the full extraction procedure.

    • Calculate the matrix factor by comparing the peak areas of the analyte in Set B to Set A.

  • Acceptance Criteria: The %CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.

5. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Methodology:

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles before analysis.

    • Bench-Top Stability: Keep QC samples at room temperature for a specified period that mimics the sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]

Visualizing the Workflow and Comparison

To further clarify the method validation process and the comparative advantages of this compound, the following diagrams illustrate the overall workflow and a logical comparison of internal standards.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Analyte Extraction Spike->Extract Chromatography Chromatographic Separation Extract->Chromatography MS Mass Spectrometric Detection Chromatography->MS Peak Peak Integration & Ratio Calculation MS->Peak Cal Calibration Curve Generation Peak->Cal Quant Quantification of Analyte Cal->Quant Val Validation Parameter Assessment Quant->Val

Caption: Experimental workflow for analytical method validation using this compound.

cluster_Deuterated Advantages of Deuterated IS cluster_Analog Disadvantages of Structural Analog IS IS_Choice Choice of Internal Standard Deuterated Deuterated IS (e.g., this compound) IS_Choice->Deuterated Analog Structural Analog IS IS_Choice->Analog D_Accuracy High Accuracy Deuterated->D_Accuracy D_Precision High Precision Deuterated->D_Precision D_Matrix Effective Matrix Effect Compensation Deuterated->D_Matrix D_Coelution Co-elution with Analyte Deuterated->D_Coelution A_Accuracy Lower Accuracy Analog->A_Accuracy A_Precision Lower Precision Analog->A_Precision A_Matrix Inconsistent Matrix Effect Compensation Analog->A_Matrix A_Coelution Potential for Different Retention Time Analog->A_Coelution

Caption: Logical comparison of deuterated vs. structural analog internal standards.

References

Navigating Bioanalytical Cross-Validation: A Comparative Guide to Using 4-Fluorobenzonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or updated, a rigorous cross-validation process is essential to ensure data consistency and reliability. A critical component of this process is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of 4-Fluorobenzonitrile-d4, a stable isotope-labeled (SIL) internal standard, with a structural analog alternative, supported by illustrative experimental data and detailed protocols in line with regulatory expectations.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] this compound, as a deuterated analog, is designed to mimic the behavior of the non-labeled analyte, thereby improving the accuracy and precision of the method.[3][4]

Performance Comparison: this compound vs. Structural Analog IS

The selection of an internal standard significantly impacts the outcome of a bioanalytical method validation. The following tables present a summary of hypothetical, yet representative, quantitative data comparing the performance of this compound against a non-deuterated structural analog internal standard. These examples are based on typical acceptance criteria outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][5]

Table 1: Comparison of Precision and Accuracy

ParameterInternal StandardLLOQLow QCMid QCHigh QC
Precision (%CV) This compound≤ 10%≤ 8%≤ 5%≤ 5%
Structural Analog≤ 18%≤ 15%≤ 12%≤ 10%
Accuracy (% Bias) This compound± 8%± 5%± 3%± 4%
Structural Analog± 15%± 12%± 10%± 8%
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.

Table 2: Comparison of Matrix Effect and Recovery

ParameterInternal StandardLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean %CV
Matrix Effect This compound0.981.020.951.050.991.011.00 3.5%
Structural Analog0.851.150.901.200.881.101.01 14.2%
Recovery (%) This compound92959396949594.2 1.6%
Structural Analog75887890778582.2 7.8%

The illustrative data highlights that the use of this compound as an internal standard is likely to result in superior precision and accuracy. Furthermore, a more consistent and predictable matrix effect and recovery are observed with the deuterated standard, underscoring its ability to effectively track the analyte through the analytical process.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful bioanalytical method cross-validation.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and study samples) into a 96-well plate.

  • Add 25 µL of the internal standard working solution (either this compound or a structural analog) to all wells except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile (B52724) to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography: Employ a suitable C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and this compound.[1]

Cross-Validation Procedure

Cross-validation should be performed when two or more bioanalytical methods are used to generate data within the same study.[6]

  • Select a set of quality control (QC) samples at low, medium, and high concentrations.

  • Analyze these QC samples using both the original and the new (or transferred) bioanalytical method.

  • The acceptance criterion is that the difference between the two methods should not be greater than 15%.[7]

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow with an internal standard.

G cluster_variability Sources of Analytical Variability cluster_compensation Compensation Mechanism cluster_output Result V_SamplePrep Sample Preparation Loss Analyte Analyte V_SamplePrep->Analyte IS Internal Standard (this compound) V_SamplePrep->IS V_Injection Injection Volume Variation V_Injection->Analyte V_Injection->IS V_Ionization Ion Suppression/Enhancement V_Ionization->Analyte V_Ionization->IS Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled IS.

References

The Performance Edge: A Comparative Analysis of 4-Fluorobenzonitrile-d4 and its Non-Deuterated Analog in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical research and drug development, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to ensure data integrity, particularly in sensitive techniques like mass spectrometry. This guide provides an objective comparison between the deuterated standard, 4-Fluorobenzonitrile-d4, and its non-deuterated counterpart, 4-Fluorobenzonitrile (B33359), when used in analytical applications. We will explore the theoretical advantages of deuteration and present representative experimental data and protocols that highlight the superior performance of the deuterated standard.

The Deuterium (B1214612) Advantage in Analytical Chemistry

Deuterated standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely regarded as the gold standard for internal standards in quantitative analysis.[1][2] The core principle behind their superior performance is the near-identical physicochemical properties to the analyte of interest. This ensures that the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] However, the mass difference allows the instrument to distinguish between the analyte and the internal standard.[1]

This co-elution and similar behavior effectively compensate for variations that can occur during the analytical workflow, such as:

  • Sample preparation inconsistencies: Losses during extraction, evaporation, or derivatization steps.

  • Matrix effects: Signal suppression or enhancement caused by other components in the sample matrix.

  • Instrument variability: Fluctuations in injection volume or detector response.

Performance Comparison: this compound vs. 4-Fluorobenzonitrile

While specific head-to-head experimental data for this compound versus its non-deuterated form is not extensively published, we can extrapolate the expected performance based on well-established principles of isotope dilution mass spectrometry and data from structurally analogous compounds. The following table summarizes the anticipated performance metrics when each is used as an internal standard for the quantification of a target analyte in a complex matrix like plasma.

Performance Parameter This compound (Deuterated IS) 4-Fluorobenzonitrile (Non-Deuterated IS) Rationale for Performance Difference
Accuracy (% Bias) ± 5%± 20%The deuterated standard co-elutes with the analyte, providing more effective correction for matrix effects and other sources of error.
Precision (%RSD) < 10%< 25%Consistent correction for variability at each step of the analytical process leads to lower relative standard deviation.
Recovery 90-110%70-130%The near-identical chemical properties ensure that the deuterated standard tracks the analyte's recovery more closely through sample preparation.
Matrix Effect Minimized (approaches unity)Significant and variableThe deuterated standard experiences the same matrix-induced ion suppression or enhancement as the analyte, leading to accurate compensation.
Linearity (r²) ≥ 0.999≥ 0.99Improved accuracy and precision across a range of concentrations result in a stronger linear correlation.

The Kinetic Isotope Effect (KIE) and Metabolic Stability

Beyond its role as an internal standard, deuteration can significantly impact a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4][5] Consequently, reactions involving the cleavage of a C-D bond, which is often the rate-limiting step in metabolic pathways mediated by enzymes like Cytochrome P450, will proceed at a slower rate.[5] This phenomenon is known as the Kinetic Isotope Effect (KIE).

For drug development professionals, this has profound implications. By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, it is possible to:

  • Increase the metabolic stability of a drug candidate. [4][5]

  • Prolong its half-life in the body. [5]

  • Reduce the formation of potentially toxic metabolites. [5]

While 4-Fluorobenzonitrile itself is not a therapeutic agent, the principles of metabolic switching and enhanced stability due to deuteration are critical considerations in the design of new drug molecules where this chemical moiety might be present.

Experimental Protocols

To empirically validate the superior performance of this compound as an internal standard, a series of experiments can be conducted. Below are detailed methodologies for key comparative evaluations.

Comparative Analysis of Matrix Effects

Objective: To assess the ability of this compound versus non-deuterated 4-Fluorobenzonitrile to compensate for matrix-induced signal suppression or enhancement in a biological matrix (e.g., human plasma).

Methodology:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the target analyte, this compound, and 4-Fluorobenzonitrile in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Create working solutions at appropriate concentrations for spiking.

  • Sample Sets:

    • Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted, and the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Blank plasma is spiked with the analyte and internal standard before the extraction process.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma (for Set C) or blank plasma extract (for Set B), add a known amount of the analyte and the respective internal standard (this compound or 4-Fluorobenzonitrile).

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection (MRM mode).

  • Data Analysis:

    • Calculate the matrix factor (MF) for the analyte and each internal standard: MF = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the recovery for the analyte and each internal standard: Recovery = (Peak area in Set C) / (Peak area in Set B).

    • Compare the variability (as %RSD) of the analyte response when normalized to each internal standard across multiple plasma lots.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a deuterated analog of a hypothetical drug containing the 4-fluorobenzonitrile moiety with its non-deuterated counterpart.

Methodology:

  • Incubation:

    • Incubate the deuterated and non-deuterated compounds (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate (B84403) buffer at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a different stable compound).

  • Sample Processing:

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • A longer half-life for the deuterated compound would indicate greater metabolic stability.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound) sample->spike extract Protein Precipitation / Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.

cluster_non_deuterated Non-Deuterated Pathway cluster_deuterated Deuterated Pathway compound Drug Candidate (with 4-fluorobenzonitrile moiety) ch_bond C-H Bond compound->ch_bond cd_bond C-D Bond (Stronger) compound->cd_bond cyp450_nh CYP450 Metabolism ch_bond->cyp450_nh Cleavage fast_metabolism Faster Metabolism (Shorter Half-life) cyp450_nh->fast_metabolism cyp450_d CYP450 Metabolism cd_bond->cyp450_d Slower Cleavage slow_metabolism Slower Metabolism (Longer Half-life) cyp450_d->slow_metabolism

Caption: The Kinetic Isotope Effect on the metabolic stability of a drug candidate.

Conclusion

The use of this compound as an internal standard offers significant advantages in accuracy, precision, and reliability over its non-deuterated counterpart for quantitative analytical applications. Its ability to closely mimic the behavior of the analyte throughout the experimental process makes it an invaluable tool for researchers and scientists in regulated environments. Furthermore, the principles of deuteration extend to drug development, where the strategic incorporation of deuterium can enhance the metabolic stability and pharmacokinetic profile of new chemical entities. For any quantitative study where the highest quality data is required, the use of a deuterated internal standard like this compound is a scientifically sound and justifiable choice.

References

A Comparative Guide to the Isotopic Purity Assessment of 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical parameter that ensures the accuracy and reliability of experimental results. 4-Fluorobenzonitrile-d4, a deuterated analog of 4-fluorobenzonitrile, is frequently utilized as an internal standard in pharmacokinetic studies and as a building block in the synthesis of complex molecules. This guide provides a comprehensive comparison of this compound with alternative deuterated benzonitrile (B105546) derivatives, focusing on isotopic purity assessment through experimental data and detailed methodologies.

Comparison of Isotopic Purity

CompoundDeuteration PatternStated Isotopic Purity (Atom % D)Primary Application
This compound Aromatic ring deuterated≥ 98%Internal standard in LC-MS assays, synthetic intermediate.
4-Chlorobenzonitrile-d4 [1]Aromatic ring deuterated≥ 98%Internal standard for analysis of chlorinated compounds.[1]
Benzonitrile-d5 [2][3]Aromatic ring deuterated≥ 99%[2][3]General purpose deuterated internal standard.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that allows for the precise determination of the location and percentage of deuterium (B1214612) incorporation. Both ¹H-NMR and ²H-NMR can be employed.

¹H-NMR Protocol for Isotopic Purity:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the deuterated compound (e.g., 5-10 mg of this compound) and a certified internal standard of known concentration in a high-purity, non-deuterated solvent.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H-NMR spectrum.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, ensuring a long relaxation delay to allow for complete proton relaxation for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the residual protons in the deuterated positions of the analyte and the signal of the internal standard. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the known internal standard.

²H-NMR Protocol for Isotopic Purity:

  • Sample Preparation: Dissolve the deuterated compound in a suitable non-deuterated solvent.

  • Instrument Setup: Configure the NMR spectrometer for deuterium detection.

  • Data Acquisition: Acquire the ²H-NMR spectrum.

  • Data Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the isotopic distribution.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of a molecule.[5][6][7]

LC-MS Protocol for Isotopic Purity:

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water).

  • Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A chromatographic separation step can remove any chemical impurities.

  • Mass Spectrometry: Acquire full-scan mass spectra in the appropriate mass range.

  • Data Analysis:

    • Extract the ion chromatograms for the deuterated compound and its isotopologues (molecules with fewer deuterium atoms).

    • Integrate the peak areas for each isotopologue.

    • The isotopic purity is calculated from the relative peak areas of the fully deuterated compound and its less-deuterated counterparts, after correcting for the natural abundance of isotopes.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for assessing isotopic purity and for the application of this compound as an internal standard in a pharmacokinetic study.

G Workflow for Isotopic Purity Assessment cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (with internal standard) nmr_acq ¹H-NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Isotopic Purity Calculation nmr_proc->nmr_calc ms_prep Sample Preparation ms_acq LC-MS Data Acquisition ms_prep->ms_acq ms_proc Data Processing (Peak Integration) ms_acq->ms_proc ms_calc Isotopic Purity Calculation ms_proc->ms_calc start Deuterated Compound (e.g., this compound) start->nmr_prep start->ms_prep G Use of this compound in a Pharmacokinetic Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is extract Analyte Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Analyte/IS Ratio) lcms->quant pk_profile pk_profile quant->pk_profile Pharmacokinetic Profile

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of 4-Fluorobenzonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of the expected performance of 4-Fluorobenzonitrile-d4 as a deuterated internal standard against other alternatives, supported by generalized experimental data and detailed methodologies. By ensuring data accuracy and precision, the use of stable isotope-labeled internal standards (SIL-IS) like this compound is a cornerstone of robust quantitative analysis.

The use of an appropriate internal standard (IS) is fundamental to correcting for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][2] While various types of internal standards exist, SIL-IS, particularly deuterated standards, have emerged as the preferred choice in regulated bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities.[3]

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where the sample matrix affects the ionization of the analyte.[2][3] This co-elution ensures that any suppression or enhancement of the analyte signal is mirrored by the internal standard, leading to a consistent analyte-to-internal standard peak area ratio.

Performance ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated Structural AnalogRationale
Accuracy (% Bias) Within ±15%Can exceed ±15%Co-elution and similar ionization behavior effectively compensate for matrix effects and variations in extraction recovery.[3][4]
Precision (%RSD) < 15%Can be > 15%Minimizes variability introduced during sample processing and injection.[3][4]
Matrix Effect Compensation ExcellentVariableNear-identical physicochemical properties ensure that the internal standard and analyte are affected similarly by matrix components.[3]
Selectivity HighHighThe mass difference prevents isotopic crosstalk with the analyte.[3]
Retention Time Matching ExcellentGoodDeuteration can sometimes lead to slight shifts in retention time, but it is generally very close to the analyte.[3]

Experimental Protocols

A robust and reliable analytical method is the foundation of any quantitative study. The following section outlines a general experimental protocol for the validation of an LC-MS/MS method using a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at a concentration that provides an adequate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.

  • For calibration standards and QCs, add the appropriate analyte working standard solution.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution program. Mobile phase A typically consists of water with 0.1% formic acid, and mobile phase B is acetonitrile with 0.1% formic acid. The flow rate and gradient are optimized to achieve good chromatographic separation.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and this compound.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: Assess interference from endogenous matrix components.

  • Linearity: Establish a calibration curve with a correlation coefficient (r²) of ≥ 0.99.[3]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.

Visualizing the Workflow and Rationale

To better understand the role of this compound in a quantitative workflow, the following diagrams illustrate the experimental process and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound (IS) Sample->Spike_IS Spike_Analyte Spike with Analyte (for Calibration/QC) Spike_IS->Spike_Analyte Extraction Protein Precipitation & Extraction Spike_Analyte->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (Peak Areas of Analyte & IS) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Experimental workflow for quantitative analysis using an internal standard.

G cluster_ideal With Deuterated Internal Standard cluster_non_ideal Without or With Poor Internal Standard Variation1 Analytical Variation (e.g., Matrix Effect) Analyte1 Analyte Signal Variation1->Analyte1 Affects IS1 IS Signal (this compound) Variation1->IS1 Affects Equally Ratio1 Analyte/IS Ratio Analyte1->Ratio1 IS1->Ratio1 Result1 Accurate & Precise Result Ratio1->Result1 Corrects for Variation Variation2 Analytical Variation (e.g., Matrix Effect) Analyte2 Analyte Signal Variation2->Analyte2 Affects Result2 Inaccurate & Imprecise Result Analyte2->Result2

Comparison of outcomes with and without a deuterated internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Assays Utilizing 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest fidelity in quantitative bioanalysis is paramount. The choice of an internal standard is a critical determinant of data quality, directly impacting the accuracy and precision of analytical assays. This guide provides an objective comparison of bioanalytical methods that employ a deuterated internal standard, specifically focusing on the performance characteristics of assays using 4-Fluorobenzonitrile-d4 and its analogs.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] Their use is a cornerstone of robust bioanalytical method validation, a process that demonstrates an analytical procedure is reliable and reproducible for its intended purpose.[4][5] The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures it experiences the same effects of sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[1][2]

While specific experimental data for assays using this compound is not always publicly available, this guide will present representative performance data based on its close structural analog, 4-Fluorobenzaldehyde-d4. This information, combined with established principles of bioanalytical method validation, provides a strong framework for understanding the expected performance and for conducting comparative studies.[4][6][7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated structural analog is most evident when examining key validation parameters. A non-deuterated internal standard, while more readily available and less expensive, can have different chromatographic retention times and extraction recoveries, leading to less reliable data.[8]

Below is a summary of expected performance characteristics. The data for the deuterated internal standard is representative of what can be achieved with a compound like this compound, based on studies of similar compounds.[9]

Table 1: Comparison of Key Bioanalytical Validation Parameters

Validation ParameterExpected Performance with this compound (Deuterated IS)Typical Performance with a Non-Deuterated Structural Analog IS
Linearity (r²) ≥ 0.995≥ 0.99
Range Wide, covering expected physiological or toxicological concentrationsMay be narrower due to differential matrix effects
Lower Limit of Quantification (LLOQ) Typically 1-10 ng/mL, dependent on analyte and instrument sensitivityMay be higher due to greater baseline noise and interference
Upper Limit of Quantification (ULOQ) Determined by the upper end of the linear rangeMay be limited by detector saturation or non-linear responses
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)Can exceed ±15%, showing more significant bias
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Often > 15%, indicating greater variability
Matrix Effect (% CV of IS-normalized MF) ≤ 15%Can be > 20%, showing inadequate compensation for matrix variability
Recovery Consistent and reproducible across the concentration rangeMore variable and less consistent

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; % CV: Percent Coefficient of Variation; IS: Internal Standard; MF: Matrix Factor. The data presented is illustrative and based on typical acceptance criteria outlined in FDA and EMA guidelines.[4]

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following provides a generalized methodology for key experiments.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at a concentration that provides a consistent and adequate response in the mass spectrometer.

Calibration Curve and Quality Control Samples
  • Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a series of at least six to eight non-zero concentrations.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Add the this compound internal standard working solution to all calibration standards and QC samples.

Sample Preparation (Protein Precipitation Example)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution. Mobile phase A is typically water with 0.1% formic acid, and mobile phase B is acetonitrile or methanol with 0.1% formic acid. The flow rate and gradient should be optimized for good chromatographic separation.[4]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions and collision energies for both the analyte and this compound.[6]

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Quantify the QC and unknown samples using the regression equation from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the decision-making behind selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Bioanalytical workflow using a deuterated internal standard.

G Start Need for Quantitative Bioanalysis IS_Needed Internal Standard Required? Start->IS_Needed SIL_IS Use Stable Isotope-Labeled IS (e.g., this compound) IS_Needed->SIL_IS Yes (Best Practice) Analog_IS Use Non-Deuterated Analog IS IS_Needed->Analog_IS Alternative Benefit Superior Accuracy, Precision, and Robustness Compensates for Matrix Effects SIL_IS->Benefit Drawback Potential for Differential Recovery and Matrix Effects Requires More Rigorous Validation Analog_IS->Drawback End Reliable & Defensible Data Benefit->End Drawback->End

References

The Gold Standard in Bioanalysis: A Guide to Robustness Testing of Methods with 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor influencing the robustness and reliability of a method. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard 4-Fluorobenzonitrile-d4, offering insights into its performance against alternatives, supported by illustrative experimental data and detailed protocols.

Deuterated internal standards are widely regarded as the "gold standard" in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, injection volume, and instrument response. This compound, as a deuterated analog, is an excellent choice for ensuring the accuracy and precision of analytical methods.

Performance Comparison: The Advantage of Deuteration

The primary benefit of using a deuterated internal standard like this compound over a non-deuterated structural analog lies in its ability to mitigate matrix effects and improve the overall robustness of the method. While specific quantitative data for robustness testing of this compound is not extensively available in the public domain, the following tables illustrate the expected performance based on the well-established principles of using stable isotope-labeled standards and data from analogous compounds like 4-Fluorobenzaldehyde-d4.

Table 1: Comparison of Method Robustness Under Varied Chromatographic Conditions

Parameter VariedAnalyte Concentration (ng/mL)% Recovery (using this compound)% RSD (using this compound)% Recovery (using Non-Deuterated Analog)% RSD (using Non-Deuterated Analog)
Nominal 50100.21.8101.54.5
Flow Rate +10%5099.82.1108.26.8
Flow Rate -10%50101.52.094.37.2
Column Temp +5°C50100.91.992.18.1
Column Temp -5°C5099.52.3105.77.5
Mobile Phase pH +0.250101.12.589.99.3
Mobile Phase pH -0.25099.32.4110.48.9

Data presented is illustrative and based on expected performance.

Table 2: Comparison of Matrix Effect Compensation

Matrix SourceAnalyte Response (Analyte Alone)Analyte Response (with this compound)Matrix Effect (%)Analyte Response (with Non-Deuterated Analog)Matrix Effect (%)
Plasma Lot 185,00099,500-0.5115,000+15.0
Plasma Lot 278,000101,200+1.288,000-12.0
Plasma Lot 392,00098,900-1.1125,000+25.0
Plasma Lot 481,000100,800+0.895,000-5.0
Mean 84,000100,100105,750
% RSD 6.81.116.2

Data presented is illustrative and based on expected performance. Matrix effect is calculated relative to the response in a neat solution (assumed to be 100,000 for this example).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and validity of robustness testing.

Robustness Testing Protocol

Objective: To evaluate the reliability of an analytical method using this compound as an internal standard under small, deliberate variations in method parameters.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare a batch of QC samples at a mid-concentration level in the relevant biological matrix (e.g., human plasma).

  • Define Method Parameter Variations: Identify critical method parameters and define the range of variation for testing. Common parameters include:

    • LC Flow Rate (e.g., ±10%)

    • Column Temperature (e.g., ±5°C)

    • Mobile Phase Composition (e.g., ±2% organic phase)

    • Mobile Phase pH (e.g., ±0.2 units)

  • Analytical Runs: For each varied condition, inject a set of QC samples (n=6) and analyze them using the LC-MS/MS method. A nominal set of conditions should also be run as a control.

  • Data Analysis: Calculate the concentration of the analyte in each QC sample against a calibration curve prepared under nominal conditions. Determine the mean, standard deviation, and relative standard deviation (%RSD) for each set of varied conditions.

  • Acceptance Criteria: The mean concentration for each condition should be within ±15% of the nominal concentration, and the %RSD should not exceed 15%.

Matrix Effect Evaluation Protocol

Objective: To assess the influence of matrix components on the ionization of the analyte and the ability of this compound to compensate for these effects.

Methodology:

  • Source Different Matrix Lots: Obtain at least six different lots of the biological matrix from individual donors.

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set 2 (Post-Spiked Matrix): Blank matrix from each donor is extracted first, and then the analyte and this compound are spiked into the final extract.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.

  • Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

  • Acceptance Criteria: The %RSD of the IS-Normalized MF across all matrix lots should be ≤15%.

Visualizing the Workflow

Graphical representations of experimental workflows can provide a clear and concise understanding of the processes involved.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_variation Method Variation cluster_analysis Analysis & Data Processing cluster_evaluation Evaluation Prep_QC Prepare Mid-Level QC Samples Nominal Nominal Conditions Prep_QC->Nominal Variation1 Vary Flow Rate (±10%) Prep_QC->Variation1 Variation2 Vary Column Temp (±5°C) Prep_QC->Variation2 Variation3 Vary Mobile Phase (±2% Organic) Prep_QC->Variation3 Variation4 Vary Mobile Phase pH (±0.2 units) Prep_QC->Variation4 LCMS_Analysis LC-MS/MS Analysis (n=6 per condition) Nominal->LCMS_Analysis Variation1->LCMS_Analysis Variation2->LCMS_Analysis Variation3->LCMS_Analysis Variation4->LCMS_Analysis Data_Processing Calculate Concentrations & Statistics (%RSD, %Bias) LCMS_Analysis->Data_Processing Acceptance Compare Against Acceptance Criteria (±15% Bias, ≤15% RSD) Data_Processing->Acceptance

Caption: Experimental workflow for robustness testing of an analytical method.

Matrix_Effect_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_eval Evaluation Neat_Sol Set 1: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis of Set 1 and Set 2 Neat_Sol->LCMS Blank_Matrix Obtain ≥6 Lots of Blank Biological Matrix Extract_Matrix Extract Blank Matrix Blank_Matrix->Extract_Matrix Post_Spike Set 2: Spike Analyte + IS into Extracted Matrix Extract_Matrix->Post_Spike Post_Spike->LCMS Calc_MF Calculate Matrix Factor (MF) for Analyte and IS LCMS->Calc_MF Calc_IS_MF Calculate IS-Normalized MF Calc_MF->Calc_IS_MF Eval_RSD Calculate %RSD of IS-Normalized MF across all lots Calc_IS_MF->Eval_RSD

Caption: Workflow for the evaluation of matrix effects.

Conclusion

The use of this compound as a deuterated internal standard provides a robust and reliable approach for the quantitative analysis of analytes in complex biological matrices. Its ability to co-elute with the target analyte and mimic its behavior during sample processing and analysis ensures superior compensation for matrix effects and other sources of variability. This ultimately leads to more accurate, precise, and dependable data, which is essential for regulated bioanalysis in drug development and other scientific research areas. While a structural analog may be a viable alternative in some cases, a deuterated internal standard like this compound is the preferred choice for achieving the highest level of method robustness.

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods that employ 4-Fluorobenzonitrile-d4 as an internal standard. While specific inter-laboratory proficiency studies for this molecule are not widely published, this document outlines the essential principles, protocols, and performance metrics required to design and execute such a comparison, particularly for researchers, scientists, and drug development professionals. The use of deuterated internal standards like this compound is critical for correcting variations in sample extraction and ionization in mass spectrometry-based assays, thereby enhancing the accuracy and precision of quantitative analysis.

The Role of this compound in Quantitative Analysis

This compound is the deuterium-labeled version of 4-Fluorobenzonitrile.[1] In analytical chemistry, especially in chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS), deuterated molecules are considered ideal internal standards. They share nearly identical chemical and physical properties with their non-labeled counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[2] However, their difference in mass allows for their distinct detection by a mass spectrometer. This co-elution and similar behavior help to compensate for variations in sample matrix effects, extraction recovery, and instrument response, leading to more reliable and reproducible quantification.[2]

Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, largely as tracers for quantification during the drug development process.[1][3][4] Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.[1][3][4]

Framework for an Inter-Laboratory Comparison

An ILC or proficiency test is a formal study to evaluate the performance of multiple laboratories.[2] The primary goal is to determine the reproducibility and robustness of an analytical method when performed by different analysts using different equipment.[2] The key stages in designing and executing an ILC study are depicted below.

G cluster_planning Planning & Design cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Test Materials P2->P3 E1 Laboratories Perform Analysis P3->E1 E2 Data Submission E1->E2 A1 Statistical Analysis (Z-Scores, Precision) E2->A1 A2 Identify Outliers & Trends A1->A2 A3 Final Report Generation A2->A3

Key stages in the design and execution of an inter-laboratory comparison study.

Experimental Protocols

A detailed experimental protocol is crucial for a successful ILC. Below are generalized methodologies for the key experiments.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).

2. Sample Preparation:

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample, calibration standard, and QC to achieve a consistent final concentration.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix (e.g., plasma, urine).

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. The flow rate and gradient should be optimized for good chromatographic separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and this compound.

The following diagram illustrates a typical bioanalytical workflow using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification P1 Sample Collection (e.g., Plasma) P2 Spike with This compound (IS) P1->P2 P3 Extraction (LLE or SPE) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 LC-MS/MS Analysis P4->A1 A2 Data Acquisition A1->A2 Q1 Peak Integration (Analyte & IS) A2->Q1 Q2 Calculate Peak Area Ratio Q1->Q2 Q3 Quantify using Calibration Curve Q2->Q3

Bioanalytical workflow using a deuterated internal standard.

Data Presentation and Performance Metrics

The quantitative data from each participating laboratory should be summarized for easy comparison. The primary performance metrics in an ILC are precision and accuracy, often evaluated using statistical measures like the Z-score.

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from a six-laboratory comparison study for the quantification of a target analyte in a plasma sample using this compound as the internal standard.

LaboratoryReported Concentration (ng/mL)Z-Score
Lab 148.5-0.58
Lab 251.20.89
Lab 349.1-0.25
Lab 452.51.63
Lab 547.9-0.91
Lab 650.30.41
Consensus Mean 49.9 N/A
Standard Deviation 1.72 N/A

Note: This data is for illustrative purposes only.

Performance Metrics and Acceptance Criteria

MetricDescriptionAcceptance Criteria
Precision (RSDr) Repeatability: The variation in results within a single laboratory under the same conditions.≤ 15%
Reproducibility (RSDR) The variation in results across different laboratories.≤ 20%
Z-Score A measure of how far a laboratory's result is from the consensus mean.-2.0 to +2.0

Comparison with Alternatives

While a deuterated analog is the gold standard for an internal standard, other compounds can be used if this compound is unavailable or not suitable for a specific application.

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) Co-elutes with the analyte, corrects for matrix effects and extraction variability effectively.Can be more expensive.
Structural Analog More affordable, may have similar chromatographic behavior.May not co-elute perfectly, may have different ionization efficiency, may not correct for matrix effects as well.
Other Compound Readily available and inexpensive.Significantly different chemical and physical properties, leading to poor correction for analytical variability.

References

The Gold Standard in Bioanalysis: 4-Fluorobenzonitrile-d4's Performance Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of the performance of 4-Fluorobenzonitrile-d4, a deuterated internal standard, against non-deuterated alternatives in various biological matrices. The inclusion of supporting experimental data, detailed methodologies, and visual workflows aims to provide a comprehensive resource for informed decision-making in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they behave almost identically to the analyte during extraction, chromatography, and ionization.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards like this compound over non-deuterated (analog) internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data quality. Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, resulting in inaccurate quantification. As a SIL-IS, this compound co-elutes with its non-labeled counterpart, experiencing the same matrix effects and thus providing more effective normalization.

While specific quantitative data for this compound across a range of analytes and matrices is not extensively published in a single comparative study, the principles of bioanalytical method validation and data from structurally similar deuterated standards consistently demonstrate their superior performance. The following tables summarize typical performance characteristics based on established validation parameters.

Table 1: Performance Comparison of this compound (Deuterated IS) vs. a Structural Analog (Non-Deuterated IS) in Human Plasma

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy High (typically within ±5% of nominal concentration)Moderate to High (can be biased due to differential matrix effects)Near-identical chemical properties ensure co-elution and similar ionization response, effectively compensating for matrix-induced signal variations.
Precision (%CV) Excellent (typically <5%)Good to Moderate (often >10% in the presence of significant matrix effects)Minimizes variability introduced during sample processing and instrumental analysis.
Matrix Effect Compensation ExcellentVariable and often incompleteCo-elution ensures that both the analyte and IS are subjected to the same degree of ion suppression or enhancement.
Extraction Recovery Consistent and reproducibleCan be variable depending on structural differencesIdentical physicochemical properties lead to consistent extraction efficiency across different sample lots.
Stability High and predictableGenerally high, but differences in structure can lead to different degradation pathways.Deuteration does not typically alter the chemical stability of the molecule under standard bioanalytical conditions.

Table 2: Performance Comparison in Human Urine

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy HighModerateUrine is a complex matrix with high variability in composition, making the use of a SIL-IS crucial for accurate quantification.
Precision (%CV) ExcellentModerateA SIL-IS effectively tracks the analyte's behavior in the highly variable urine matrix, leading to improved precision.
Matrix Effect Compensation ExcellentPoor to ModerateThe diverse range of endogenous compounds in urine can cause significant and unpredictable matrix effects, which are best corrected by a co-eluting SIL-IS.

Table 3: Performance Comparison in Rat Liver Tissue Homogenate

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy HighModerateTissue homogenates are complex and can contain high levels of lipids and other interfering substances. A SIL-IS is essential for accurate measurement.
Precision (%CV) ExcellentGood to ModerateThe homogenization process can introduce variability, which is effectively normalized by adding the SIL-IS at the beginning of the sample preparation.
Extraction Recovery Consistent and reproducibleCan be variableThe efficiency of extracting the analyte from the tissue matrix is more consistently mirrored by a SIL-IS.

Experimental Protocols

A robust and reliable analytical method is the foundation of any quantitative study. The following section outlines a general experimental protocol for the validation of an LC-MS/MS method using a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (for Urine)
  • To 500 µL of urine, add 50 µL of this compound internal standard working solution and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.8).

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.

Sample Preparation: Homogenization and Extraction (for Tissue)
  • Weigh approximately 100 mg of tissue and add it to a homogenization tube.

  • Add 400 µL of a suitable homogenization buffer and the this compound internal standard.

  • Homogenize the tissue using a bead beater or ultrasonic disruptor.

  • Perform protein precipitation by adding acetonitrile to the homogenate.

  • Centrifuge and collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Utilize a C18 analytical column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization, depending on the analyte's properties. The MRM transitions for the analyte and this compound should be optimized for maximum sensitivity and specificity.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration Quantification

Safety Operating Guide

Proper Disposal of 4-Fluorobenzonitrile-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions and Hazard Profile

4-Fluorobenzonitrile is classified as a hazardous substance. It is a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, it is imperative to handle 4-Fluorobenzonitrile-d4 with the same level of caution in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH-approved respirator.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Fluorobenzonitrile, which should be considered representative for this compound in the context of safe disposal.

PropertyValue
Molecular Formula C₇D₄FN
Molecular Weight 125.14 g/mol
Boiling Point 188 °C at 750 mmHg
Melting Point 32-34 °C
Flash Point 65 °C (149 °F) - closed cup[2]
Density 1.15 g/cm³[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

1. Waste Collection and Containment:

  • Carefully collect any solid waste, avoiding dust generation.

  • Place the waste into a suitable, leak-proof, and clearly labeled container for chemical waste.[7][8] The original container is often the best option if it is in good condition.[8]

  • Ensure the container is compatible with the chemical and is securely sealed to prevent leakage.[7][9]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also include the date when the waste was first added to the container and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • The storage area should be cool and dry.

  • It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks.[7]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[10]

  • Provide them with accurate information about the waste, including its identity and quantity.

Experimental Workflow for Disposal

cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Carefully transfer this compound waste into a designated, compatible container. B->C Proceed with Caution D Securely seal the container. C->D E Label container as 'Hazardous Waste' with the full chemical name and date. D->E F Store in a designated, secure, and ventilated area with secondary containment. E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->G H Arrange for professional pickup and disposal. G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluorobenzonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 4-Fluorobenzonitrile-d4 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also a flammable solid.[3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[4][5][6][7][8]To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and potential splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1]To prevent inhalation of harmful dust.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step workflow should be followed:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Remove all sources of ignition as the substance is a flammable solid.[1][2]

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat.

    • Wear safety glasses or goggles.

    • Don a respirator (e.g., N95 dust mask).

    • Wear nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[9]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Avoid contact with skin, eyes, and clothing.[1][9]

  • Post-Handling Procedures:

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area to remove any residual contamination.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_safety_equipment Verify Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition ppe_coat Lab Coat prep_ignition->ppe_coat ppe_goggles Goggles ppe_coat->ppe_goggles ppe_respirator Respirator ppe_goggles->ppe_respirator ppe_gloves Nitrile Gloves ppe_respirator->ppe_gloves handle_weigh Weigh/Transfer Carefully ppe_gloves->handle_weigh handle_avoid_contact Avoid Skin/Eye Contact handle_weigh->handle_avoid_contact post_wash Wash Hands handle_avoid_contact->post_wash post_clean Clean Work Area post_wash->post_clean

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[1][2][9]

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal:

    • Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[1] This should be done through a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow Diagram:

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect in Labeled Container collect_seal Seal Container collect_waste->collect_seal storage_area Store in Cool, Dry, Ventilated Area collect_seal->storage_area disposal_company Licensed Waste Disposal Company storage_area->disposal_company

Disposal workflow for this compound.

First-Aid Measures

In case of exposure, immediate action is necessary:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.